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GLYCINE (13C2,15N)

Cat. No.: B1580124
M. Wt: 78.05
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Description

Overview of Glycine's Central Role in Metabolism and Cellular Physiology

Glycine (B1666218), the simplest amino acid, plays a pivotal role in a vast number of metabolic and physiological processes. metwarebio.commdpi.com It is a fundamental building block for proteins, particularly abundant in collagen, where it is essential for its triple helix structure. nih.gov Beyond its structural role, glycine is a precursor for a variety of crucial metabolites, including glutathione (B108866), purines (for DNA and RNA synthesis), heme, and creatine (B1669601). metwarebio.comnih.gov

Glycine also functions as a neurotransmitter in the central nervous system and exhibits antioxidant, anti-inflammatory, and immunomodulatory properties. metwarebio.comnih.gov It participates in cytoprotection by shielding cells from oxidative stress and is involved in the conjugation of bile acids, which is critical for the digestion and absorption of lipids and fat-soluble vitamins. nih.gov Given its extensive involvement in processes like growth, development, and immune response, glycine is considered a conditionally essential amino acid, meaning that under certain physiological conditions, the body's own synthesis may not be sufficient to meet its needs. nih.gov Its multifaceted roles underscore its importance in maintaining cellular and organismal health. metwarebio.comnih.gov

Rationale for Dual Carbon and Nitrogen Labeling in GLYCINE (13C2,15N)

The use of glycine labeled with both carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), specifically GLYCINE (13C2,15N), provides researchers with a powerful tool to simultaneously trace the fate of both the carbon skeleton and the amino nitrogen of this central amino acid. This dual-labeling strategy offers significant advantages over single-isotope labeling for dissecting complex metabolic networks.

Co-labeling with ¹³C and ¹⁵N allows for a more comprehensive and detailed analysis of metabolic pathways than is possible with a single ¹³C tracer alone. nih.govrsc.org While ¹³C tracers are excellent for tracking carbon flow through central carbon metabolism, the addition of a ¹⁵N label provides direct evidence for nitrogen metabolism, including amino acid and nucleotide synthesis. nih.govrsc.org This multiplexing of tracers can generate more information from a single experiment, offering independent insights into the interconnectedness of carbon and nitrogen metabolic pathways. nih.govjove.com

This approach is particularly valuable for understanding how cells allocate these essential elements to various biosynthetic processes. biorxiv.org By tracking both isotopes simultaneously, researchers can gain a more holistic view of cellular metabolism, which is crucial for understanding metabolic phenotypes in both health and disease. rsc.orgbiorxiv.org The ability to resolve and quantify pairwise combinations of ¹³C and ¹⁵N mass isotopomers using high-resolution mass spectrometry further enhances the power of this technique. rsc.org

In GLYCINE (13C2,15N), both carbon atoms and the nitrogen atom are substituted with their respective stable isotopes. This specific enrichment allows for the unambiguous tracking of the entire glycine molecule as it is incorporated into larger biomolecules or broken down into its constituent parts. For instance, when this labeled glycine is used in studies, the presence of both ¹³C and ¹⁵N in a downstream metabolite provides definitive proof that the entire glycine molecule was utilized in its synthesis.

This specificity is critical for accurately mapping metabolic fluxes. For example, in the synthesis of glutathione, a tripeptide of glutamate (B1630785), cysteine, and glycine, the incorporation of both ¹³C and ¹⁵N from labeled glycine confirms the direct use of glycine in this pathway. nih.gov Similarly, in purine (B94841) synthesis, where the entire glycine molecule is incorporated, tracking both isotopes provides a clear and strong signal. nih.gov This level of detail is essential for constructing accurate metabolic models and for understanding the intricate regulation of metabolic networks. researchgate.net

Interactive Data Table: Properties of GLYCINE (13C2,15N)

PropertyValue
Molecular Formula¹³C₂H₅¹⁵NO₂
Molecular Weight80.06 g/mol isotope.com
CAS Number (Labeled)211057-02-2 medchemexpress.com
Chemical Purity≥98% isotope.com
Isotopic Enrichment¹³C, 97-99%; ¹⁵N, 97-99% isotope.com

Properties

Molecular Weight

78.05

Purity

98%

Origin of Product

United States

Isotopic Synthesis and Characterization of Glycine 13c2,15n Derivatives

Advanced Synthetic Methodologies for Isotopic Incorporation

The incorporation of stable isotopes into the glycine (B1666218) molecule can be achieved through various synthetic routes, each with specific advantages concerning yield, stereospecificity, and the complexity of the procedure. These methods can be broadly categorized into chemical and enzymatic pathways.

Chemical Synthesis Pathways for ¹³C₂ and ¹⁵N Incorporation

Chemical synthesis provides a robust and scalable method for producing GLYCINE (13C2,15N). A common strategy involves the use of isotopically labeled starting materials in well-established organic reactions. For instance, a multi-step synthesis can be employed, starting with the formation of ¹³C-labeled glycine. This can be achieved through the reaction of [¹³C]formaldehyde with ammonium (B1175870) chloride and hydrogen cyanide, which yields glycine-¹³C₂ under acidic conditions and elevated temperatures. The nitrogen-15 (B135050) isotope is then introduced via amination using a ¹⁵N-labeled ammonia (B1221849) source. scielo.br

Another prominent chemical synthesis approach is the Strecker synthesis, which can be adapted for isotopic labeling. This method involves the reaction of a ¹³C-labeled aldehyde with ¹⁵N-labeled ammonia in the presence of a cyanide source (also potentially ¹³C-labeled) to form an α-aminonitrile, which is subsequently hydrolyzed to yield the desired isotopically labeled glycine. The precise sequencing and choice of labeled reagents are critical to achieving the desired dual-labeling pattern.

The homologation of labeled glycine itself is also a key strategy. tandfonline.com Methods like the azlactone and hydantoin (B18101) syntheses can start with isotopically labeled glycine to build more complex amino acid structures, demonstrating the versatility of the initial labeled glycine product. tandfonline.com

Enzymatic Synthesis Approaches for Stereospecific Labeling

Enzymatic methods offer the significant advantage of stereospecificity, which is crucial for many biological applications. tandfonline.com Enzymes can catalyze reactions with high selectivity, leading to the formation of a specific stereoisomer of the labeled amino acid. For instance, transaminases can be used to catalyze the transfer of an amino group from a donor molecule to a ¹³C-labeled α-keto acid, with the ¹⁵N label being introduced from a labeled amino donor. tandfonline.com

A notable example of enzymatic activity in labeling is the use of serine hydroxymethyltransferase (SHMT). nih.gov This enzyme can convert serine to glycine, and when this reaction is carried out in a deuterated solvent (D₂O), it can selectively replace the pro-2S proton of glycine with deuterium (B1214612). nih.gov While this example highlights deuterium labeling, similar enzymatic systems can be exploited for ¹³C and ¹⁵N incorporation by using appropriately labeled substrates. For example, using ¹³C/¹⁵N-labeled serine as a precursor in a cell-free protein synthesis system containing SHMT can produce stereospecifically labeled glycine. nih.gov

The L-configuration of labeled amino acids can also be achieved through the resolution of a racemic mixture using enzymes like acylases or oxidases-transaminases. tandfonline.com These enzymatic approaches are particularly valuable when the biological activity of a specific enantiomer is under investigation.

Synthesis of Protected GLYCINE (13C2,15N) Derivatives (e.g., Fmoc-Gly-OH-13C2,15N) for Peptide Synthesis

For applications in solid-phase peptide synthesis (SPPS), the amino group of GLYCINE (13C2,15N) must be protected. The most common protecting group for this purpose is the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis of Fmoc-Gly-OH-¹³C₂,¹⁵N involves the reaction of GLYCINE (13C2,15N) with Fmoc-chloride under anhydrous conditions, often at reduced temperatures (0–4°C) to prevent racemization.

The resulting Fmoc-Gly-OH-¹³C₂,¹⁵N is a stable, isotopically labeled building block essential for the synthesis of labeled peptides. isotope.com These labeled peptides are invaluable tools in quantitative proteomics, where they are used as internal standards for the accurate quantification of proteins by mass spectrometry. isotope.com The Fmoc group is stable under the conditions of peptide bond formation but can be readily removed with a mild base, such as piperidine, to allow for the sequential addition of further amino acids to the peptide chain. google.com

Rigorous Quality Control and Purity Assessment for Isotope Tracers

The utility of isotopically labeled compounds like GLYCINE (13C2,15N) and its derivatives is entirely dependent on their chemical and isotopic purity. Therefore, stringent quality control (QC) procedures are essential. iaea.orgnih.gov These QC tests ensure the identity, purity, and safety of the tracer for its intended application. nih.gov

Chromatographic Purity Determination (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone of chemical purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to separate the target compound from any non-radioactive impurities, including side products from the synthesis or residual starting materials. nih.gov

For instance, HPLC is often used to confirm the purity of Fmoc-Gly-OH-¹³C₂,¹⁵N, with typical purity specifications being ≥95% or even ≥98%. eurisotop.comlgcstandards.com Reverse-phase HPLC with a C18 column and a gradient of acetonitrile (B52724) and water is a common method for achieving high-resolution separation. Similarly, GC coupled with mass spectrometry (GC-MS) can be used to assess the purity of more volatile derivatives. nih.gov These methods provide quantitative data on the percentage of the desired compound in the final product.

Table 1: Chromatographic Purity of Labeled Glycine Derivatives

Compound Method Purity Specification
Glycine-¹³C₂,¹⁵N HPLC >95% lgcstandards.com
Fmoc-Gly-OH-¹³C₂,¹⁵N HPLC ≥98% eurisotop.comisotope.com
N-Acetyl Glyphosate-¹³C₂,¹⁵N HPLC 95%

Isotopic Purity and Enrichment Verification

Beyond chemical purity, the verification of isotopic enrichment is paramount. This ensures that the compound contains the specified stable isotopes at the desired positions and in the correct abundance. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this verification. eurisotop.com

High-Resolution Mass Spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecule, confirming the incorporation of the heavier isotopes. For Fmoc-Gly-OH-¹³C₂,¹⁵N, the expected [M+H]⁺ ion would be at m/z 301.28, which can be verified with high accuracy.

NMR spectroscopy provides detailed structural information and can confirm the location of the isotopic labels. ¹³C-NMR will show characteristic peaks for the labeled carbon atoms, and ¹⁵N-NMR will confirm the presence of the nitrogen isotope. The isotopic enrichment is often specified as atom percent, with typical values for GLYCINE (13C2,15N) derivatives being 98-99% for ¹³C and 97-99% for ¹⁵N. eurisotop.com A general method for determining the enrichment of isotopically labelled molecules by mass spectrometry takes into account and corrects for measurement errors, providing an uncertainty value for the determined enrichment. researchgate.net

Table 2: Isotopic Enrichment Data for GLYCINE (13C2,15N) and Derivatives

Compound Isotope Enrichment (Atom %) Reference
GLYCINE (13C2,15N) ¹³C 99%
¹⁵N 98%
Fmoc-Gly-OH-¹³C₂,¹⁵N ¹³C 99% isotope.com
¹⁵N 99% isotope.com
Glutathione (B108866) (glycine-¹³C₂,¹⁵N) ¹³C 98% eurisotop.com
¹⁵N 96-99% eurisotop.com

Analytical Techniques for Compound Verification

The confirmation of successful isotopic labeling in GLYCINE (13C2,15N) relies on a suite of advanced analytical techniques. These methods are essential not only for verifying the incorporation of the heavy isotopes but also for confirming their precise atomic positions within the molecule. The two primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). musechem.com Together, they provide unambiguous evidence of the compound's identity, isotopic purity, and structural integrity. nih.gov

In the ¹H-NMR spectrum of GLYCINE (13C2,15N), the signal corresponding to the methylene (B1212753) protons (-CH₂-) is significantly more complex than that of its unlabeled counterpart. The two protons are coupled not only to each other but also to the adjacent ¹³C-labeled alpha-carbon (¹³Cα) and the ¹⁵N-labeled amino group. This results in a complex multiplet due to ¹J(¹³Cα,¹H) and ²J(¹⁵N,¹H) coupling constants. To simplify spectra of more complex molecules containing this labeled glycine unit, such as proteins, ¹H decoupling techniques are often employed during the acquisition of ¹³C and ¹⁵N spectra. warwick.ac.uk

The ¹³C-NMR spectrum provides the most direct evidence for the dual carbon labeling. For GLYCINE (13C2,15N), two distinct resonances are observed corresponding to the carbonyl carbon (¹³C=O) and the alpha-carbon (¹³Cα). A key diagnostic feature is the presence of a large one-bond ¹³C-¹³C coupling constant (¹J(¹³Cα, ¹³C=O)), which is absent in natural abundance glycine spectra. researchgate.net Furthermore, each carbon signal is split by coupling to the ¹⁵N nucleus, with a one-bond coupling for the alpha-carbon (¹J(¹³Cα, ¹⁵N)) and a two-bond coupling for the carbonyl carbon (²J(¹³C=O, ¹⁵N)). ru.nl Solid-state NMR experiments, often using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), are particularly powerful for characterizing these interactions in crystalline samples. warwick.ac.ukresearchgate.net

Table 1: Representative ¹³C-NMR Data for Labeled Glycine

Parameter Nuclei Typical Value (Hz) Reference
Homonuclear Coupling ¹³Cα–¹³CO 2142 ru.nl
Heteronuclear Coupling ¹³Cα–¹⁵N 954 ru.nl

The ¹⁵N-NMR spectrum of GLYCINE (13C2,15N) features a single resonance for the labeled nitrogen atom. The signal is split into a doublet of doublets due to coupling with the two adjacent ¹³C nuclei. The larger splitting arises from the one-bond coupling to the alpha-carbon (¹J(¹⁵N, ¹³Cα)), while the smaller splitting is due to the two-bond coupling to the carbonyl carbon (²J(¹⁵N, ¹³C=O)). ru.nl The precise chemical shift and coupling constants confirm the successful incorporation and position of the ¹⁵N isotope. Solid-state NMR techniques are frequently used to measure these parameters and the ¹³C-¹⁵N dipolar coupling, which provides accurate internuclear distance information. researchgate.netwarwick.ac.uk

Multi-dimensional NMR experiments are critical for unambiguously confirming the entire bonding network and thus verifying the isotopic labeling pattern of GLYCINE (13C2,15N). Techniques such as 2D and 3D NMR correlate the different nuclei (¹H, ¹³C, ¹⁵N) through their scalar or dipolar couplings. meihonglab.com

Key experiments include:

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the amide protons with the ¹⁵N nucleus, confirming the H₂¹⁵N group.

¹³C-¹⁵N Correlation: 2D experiments can directly show the correlation between the ¹⁵N nucleus and both the ¹³Cα and ¹³C=O carbons, confirming the N-C-C backbone structure. researchgate.net

Double Quantum Filtered Experiments: Techniques like 2D Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) or solid-state equivalents can be used to observe the ¹³Cα-¹³C=O correlation directly, which is only possible when both carbons are labeled. ru.nl

Double Cross Polarization (DCP): In solid-state NMR, DCP experiments (e.g., ¹H → ¹⁵N → ¹³C) are used to establish connectivity and verify the isotopic labeling by transferring magnetization between the labeled nuclei. warwick.ac.uk

These advanced experiments provide definitive structural elucidation and complete verification of the compound's isotopic integrity. ru.nlmeihonglab.com

Mass Spectrometry (MS) is a fundamental technique used to verify the molecular weight and determine the isotopic abundance of GLYCINE (13C2,15N). isotope.comisotope.com The incorporation of two ¹³C atoms and one ¹⁵N atom results in a mass shift of +3 compared to the unlabeled molecule. sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can resolve the isotopologues and confirm the elemental composition with high accuracy. nih.gov

The molecular weight of GLYCINE (13C2,15N) is approximately 78.05 g/mol , compared to about 75.07 g/mol for natural glycine. sigmaaldrich.comisotope.com MS analysis confirms this increased mass. Furthermore, the mass spectrum is used to quantify the isotopic purity. A certificate of analysis for GLYCINE (13C2,15N) typically shows the relative intensities of the different isotopologues (d0, d1, d2, d3), with the d3 peak (representing the fully labeled molecule) being the most abundant. lgcstandards.com This data is crucial for quantitative studies, such as metabolic flux analysis or proteomics, where accurate knowledge of the enrichment level is essential. nih.govacs.org

Table 2: Mass Spectrometry Data for GLYCINE (13C2,15N) Verification

Parameter Value Source
Molecular Formula ¹³C₂H₅¹⁵NO₂ lgcstandards.com
Molecular Weight 78.05 sigmaaldrich.comisotope.comlgcstandards.com
Mass Shift vs. Unlabeled M+3 sigmaaldrich.comsigmaaldrich.com
Isotopic Purity (Example) 99.72% (d3) lgcstandards.com

Mass Spectrometry (MS) for Molecular Weight and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of GLYCINE (13C2,15N) derivatives. It provides highly accurate mass measurements, which allow for the determination of elemental formulas and the confirmation of isotopic labeling. The precision of HRMS can differentiate between ions of very similar nominal mass, ensuring unambiguous identification of the labeled compound.

The primary application of HRMS in this context is to verify the mass of the synthesized molecule, which will be increased by the number of incorporated heavy isotopes. For GLYCINE (13C2,15N), the molecular weight is expected to be approximately 3 Daltons (Da) greater than its unlabeled counterpart, accounting for two ¹³C atoms and one ¹⁵N atom.

Research findings on an N-(9-Fluorenylmethyloxycarbonyl) protected derivative, Fmoc-Gly-OH-¹³C₂,¹⁵N, demonstrate the power of HRMS. The analysis provides an exact mass measurement that can be compared against a theoretical value, calculated based on the elemental formula including the isotopes. The minuscule difference between the observed and theoretical mass confirms the successful synthesis and high purity of the labeled compound. Fragmentation patterns observed in HRMS/MS studies can also be confirmed using isotopically labeled compounds like ¹³C₂-labeled glycines, further substantiating structural characterization. researchgate.net

In more complex applications, such as identifying disinfection byproducts in water, HRMS coupled with techniques like supercritical fluid chromatography (SFC-HRMS) has been used. acs.org In these studies, the use of labeled precursors like ¹³C₃-¹⁵N-cysteine, a derivative of the amino acid cysteine, helps to confirm the structure of novel identified compounds through the distinct isotopic signature detected by HRMS. acs.org

Below is a data table summarizing HRMS findings for a representative GLYCINE (13C2,15N) derivative.

CompoundTechniqueTheoretical Mass ([M+H]⁺)Observed Mass ([M+H]⁺)Deviation (Δ)Reference
Fmoc-Gly-OH-¹³C₂,¹⁵NESI-HRMS301.2815301.28120.0003
Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic abundance of elements in a sample. Unlike HRMS, which measures the mass-to-charge ratio of an entire molecule or its large fragments, IRMS measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) after the sample has been combusted into simple gases (e.g., CO₂, N₂). This provides highly accurate information on the level of isotopic enrichment.

The results from IRMS are typically expressed in the "delta" notation (δ) in parts per thousand (‰) relative to an international standard, such as Pee Dee Belemnite (PDB) for carbon. fujifilm.com This method is fundamental for quantifying the isotopic enrichment in GLYCINE (13C2,15N) and its derivatives, ensuring they meet the specifications required for their use as internal standards or tracers in metabolic research. fujifilm.comresearchgate.net

Methodologies have been developed using gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) to measure ¹³C and ¹⁵N enrichment in amino acids with high accuracy and reproducibility. researchgate.net Such methods are crucial for validating the isotopic enrichment of synthesized batches of labeled glycine. The accuracy of these measurements can be critical, especially when lower enrichments need to be quantified precisely. researchgate.net

Furthermore, IRMS is essential for the development and certification of reference materials. Recent work has focused on producing glycine certified reference materials with SI-traceable ¹³C/¹²C isotope amount ratios. researchgate.net These reference materials are vital for calibrating instruments and ensuring the comparability of isotopic measurements across different laboratories. researchgate.net

The following table presents data on glycine reference materials characterized for their carbon isotope ratios.

Reference MaterialCertified n(¹³C)/n(¹²C) RatioExpanded Uncertainty (k=2)Indicative δ(¹³C)VPDB Value (‰)Reference
Glycine Solution 10.0106420.000030-42.22 researchgate.net
Glycine Solution 20.0108210.000030-24.66 researchgate.net
Glycine Solution 30.0112270.000032+12.55 researchgate.net

Methodological Frameworks for Glycine 13c2,15n Tracer Studies

Principles of Stable Isotope Kinetic Tracing

Stable isotope kinetic tracing is a foundational technique in metabolic research that allows for the quantitative analysis of biochemical reaction rates within a biological system. nih.gov The core principle involves the introduction of a substrate labeled with a stable isotope, such as GLYCINE (B1666218) (13C2,15N), into the system. nih.gov Since these labeled molecules are chemically identical to their unlabeled counterparts, they are metabolized in the same way. profil.com By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish and quantify the labeled and unlabeled metabolites, thereby tracing the metabolic fate of the introduced substrate. bitesizebio.commdpi.com This allows for the elucidation of pathway activities and the quantification of metabolic fluxes. mdpi.com

A critical concept in many stable isotope tracer studies is the attainment of an isotopic steady state. mdpi.com This state is reached when the isotopic enrichment of the tracer and its downstream metabolites becomes constant over time. nih.govresearchgate.net Achieving isotopic steady state is crucial for the accurate calculation of metabolic fluxes using simplified models. mdpi.comnih.gov

The time required to reach isotopic steady state varies depending on the metabolic pathway and the turnover rate of the metabolites involved. mdpi.comnih.gov For instance, glycolysis may reach isotopic steady state within minutes, while pathways with slower turnover, such as nucleotide or protein synthesis, can take hours or even days. mdpi.comnih.gov It is important to distinguish isotopic steady state from metabolic steady state. Metabolic steady state refers to a condition where the concentrations of metabolites are constant, which is an assumption in many flux analysis studies. researchgate.net

Pilot experiments are often necessary to determine the appropriate duration of labeling to ensure that an isotopic steady state has been achieved. mdpi.com This involves collecting samples at multiple time points to confirm that the fractional labeling of key metabolites has plateaued. humankinetics.com

The principle of tracer dilution is fundamental to calculating the rate of appearance (Ra) of a substance in a given compartment, such as the bloodstream. profil.comnih.gov When a stable isotope tracer like GLYCINE (13C2,15N) is introduced at a known rate (e.g., through continuous infusion), it mixes with the endogenous, unlabeled pool of the same substance. profil.comhumankinetics.com The extent to which the tracer is diluted by the unlabeled "tracee" provides a measure of the tracee's rate of appearance. profil.comnih.gov

At isotopic steady state, the rate of appearance of the tracee can be calculated using the following equation:

Ra = F / E

Where:

Ra is the rate of appearance of the tracee.

F is the infusion rate of the tracer.

E is the isotopic enrichment of the plasma at steady state. nih.gov

This model assumes that the system is in a steady state, meaning the rates of tracer and tracee appearance are constant. nih.gov The isotopic enrichment is typically measured in plasma or tissue samples using mass spectrometry. humankinetics.com

For more complex analyses, such as quantifying the contribution of a tracer to the synthesis of a product, tracer incorporation models are used. researchgate.net These models track the appearance of the isotope label in downstream metabolites. researchgate.net For example, by measuring the incorporation of ¹³C and ¹⁵N from GLYCINE (13C2,15N) into proteins or other metabolites, researchers can quantify the rates of synthesis and the contribution of glycine to these pathways. nih.gov

The combination of tracer dilution and incorporation models, along with advanced analytical techniques, allows for a detailed and quantitative understanding of metabolic fluxes in vivo. researchgate.net

Isotopic Steady State Concepts

Experimental Design Considerations for GLYCINE (13C2,15N) Applications

The successful application of GLYCINE (13C2,15N) as a metabolic tracer hinges on a meticulously planned experimental design. mdpi.com Key considerations include the selection of an appropriate biological model, the method of tracer delivery, and the strategy for sample collection. nih.gov These choices are dictated by the specific research question and the metabolic pathways under investigation. mdpi.com

The selection of a biological model is a critical first step and depends on the biological question being addressed. frontiersin.orgbirmingham.ac.uk

Cell Culture: In vitro studies using cultured cells are invaluable for dissecting cellular-level metabolic pathways under tightly controlled conditions. nih.gov Adherent or suspension cell lines can be grown in media where specific nutrients are replaced with their labeled counterparts, such as GLYCINE (13C2,15N). nih.gov This allows for precise control over the extracellular environment and simplifies the analysis of metabolic fluxes. For example, studies have used [1,2-¹³C₂]-glycine in human hepatoma (HepG2) cell lines to investigate its incorporation into DNA as a measure of cell proliferation. tandfonline.com

Animal Models: In vivo studies using animal models, such as mice, are essential for understanding systemic metabolism and the interplay between different organs and tissues. nih.govresearchgate.net These models allow for the investigation of metabolic processes in a more physiologically relevant context. nih.gov For instance, GLYCINE (13C2,15N) has been used in grassland plant communities to study nitrogen partitioning. researchgate.netuzh.ch In a study on mouse lenses, GSH-(glycine-¹³C₂,¹⁵N) was used to investigate glutathione (B108866) transport mechanisms in vivo. auckland.ac.nz

Ex Vivo Systems: Ex vivo systems, such as tissue slices or perfused organs, offer a bridge between in vitro and in vivo studies. birmingham.ac.ukuky.edu They maintain the tissue architecture and some of the intercellular interactions of the native organ while allowing for greater experimental control than in whole animals. uky.edu For example, stable isotope-resolved metabolomics (SIRM) has been applied to ex vivo tissue slices to study the tumor microenvironment by incubating them in media containing tracers like ¹³C₆-glucose or ¹³C₅, ¹⁵N₂-glutamine. uky.edu

Table 1: Comparison of Biological Models for GLYCINE (13C2,15N) Tracer Studies

ModelAdvantagesDisadvantagesExample Application with Glycine Tracer
Cell CultureHigh level of experimental control; ease of manipulation; lower cost. nih.govLacks systemic context; may not fully represent in vivo physiology.Measuring DNA synthesis rates in hepatoma cells using [1,2-¹³C₂]-glycine. tandfonline.com
Animal ModelsProvides systemic and physiologically relevant data; allows for inter-organ metabolic studies. nih.govresearchgate.netMore complex; higher cost and ethical considerations; potential for isotopic scrambling. nih.govInvestigating glutathione transport in mouse lenses using GSH-(glycine-¹³C₂,¹⁵N). auckland.ac.nz
Ex Vivo SystemsMaintains tissue architecture; bridges in vitro and in vivo studies; good experimental control. birmingham.ac.ukuky.eduLimited viability over time; isolation procedure may alter metabolism.Studying tumor microenvironment metabolism in tissue slices with stable isotope tracers. uky.edu

The method of delivering the GLYCINE (13C2,15N) tracer to the biological system is a crucial aspect of the experimental design. frontiersin.org The choice of strategy depends on the model system and the goal of the study, such as achieving a steady-state or observing dynamic changes. frontiersin.orgescholarship.org

Infusion: Continuous intravenous infusion is a common method in animal and human studies to achieve and maintain an isotopic steady state in the plasma. frontiersin.orgprosciento.com This technique involves administering a "priming" bolus dose to rapidly raise the tracer enrichment, followed by a constant infusion to maintain a plateau. prosciento.com This approach has been used with [1,2-¹³C₂]glycine in humans to quantify glycine turnover and its conversion to oxalate. nih.govfrontiersin.org

Supplementation in Diet or Culture Medium: For longer-term studies or when infusion is not feasible, the tracer can be administered through the diet or drinking water in animal models, or by supplementing the culture medium in cell culture experiments. mdpi.comuky.edu This method is often used to study pathways with slow turnover rates, like protein synthesis. mdpi.com For instance, GLYCINE (13C2,15N) can be added to cell culture media to trace its incorporation into various metabolic products over time. uky.edu

Bolus Injection/Gavage: A single bolus injection (e.g., intraperitoneal) or oral gavage provides a pulse of the tracer, allowing for the study of the dynamic metabolic response over time. nih.govresearchgate.netprosciento.com This is a less invasive method than infusion and is useful for tracking the absorption, distribution, and metabolism of the tracer through different tissues. researchgate.net

Table 2: Tracer Delivery Strategies

StrategyDescriptionPrimary Use CaseExample with Glycine Tracer
Continuous InfusionTracer is administered intravenously at a constant rate, often after a priming dose. frontiersin.orgprosciento.comAchieving and maintaining isotopic steady state for flux calculations. nih.govQuantifying whole-body glycine flux in humans using a primed, constant infusion of [1,2-¹³C₂]glycine. nih.gov
Dietary/Medium SupplementationTracer is mixed into the animal's food/water or the cell culture medium. mdpi.comuky.eduLong-term labeling studies, especially for pathways with slow turnover. mdpi.comLabeling DNA in cell culture by adding [1,2-¹³C₂]-glycine to the medium. tandfonline.com
Bolus Injection/GavageA single, concentrated dose of the tracer is administered via injection or orally. nih.govresearchgate.netStudying dynamic metabolic responses and tracer kinetics over a time course. researchgate.netOral gavage of labeled compounds to study in vivo metabolism in mice. researchgate.net

The timing and frequency of sample collection are critical for capturing the desired metabolic information. researchgate.netuky.edu

Time Course Experiments: Collecting samples at multiple time points after tracer administration is essential for understanding the dynamics of metabolic pathways. researchgate.netuky.edu This approach allows researchers to observe the rate of label incorporation into different metabolites and to determine the time required to reach isotopic steady state. researchgate.net For example, a time-course experiment in mice receiving [U-¹³C]-glucose showed that M+1 citrate (B86180) appeared earlier than M+3, providing insights into CO₂ fixation. biorxiv.org In studies involving GLYCINE (13C2,15N), blood or tissue samples might be collected at intervals ranging from minutes to hours, depending on the turnover rate of the pathways being studied. nih.gov

Steady-State Sampling: If the goal is to measure fluxes at isotopic steady state, samples are typically collected after a predetermined equilibration period. humankinetics.com It is good practice to take multiple samples during the presumed steady-state period to confirm that the isotopic enrichment is indeed constant. humankinetics.com

Sample Types: The types of samples collected depend on the biological model and the research question. In animal studies, this can include blood, urine, exhaled breath (for ¹³CO₂), and various tissues at the end of the experiment. nih.gov In cell culture experiments, both the cell pellets and the culture medium are typically collected for analysis to gain a comprehensive view of intracellular and extracellular metabolism. uky.edu Proper and rapid quenching of metabolism during sample collection and processing is crucial to prevent metabolic changes post-sampling. uky.edu

Tracer Delivery Strategies (e.g., Infusion, Supplementation)

Sample Preparation and Derivatization for Isotopic Analysis

Accurate measurement of isotopic enrichment in metabolites and proteins first requires their efficient extraction from biological matrices and often chemical modification to make them suitable for analysis.

The initial and critical step in tracer studies is the extraction of metabolites and proteins from cells or tissues while preserving their isotopic labeling patterns. The choice of extraction method depends on the sample type (e.g., adherent cells, suspension cells, tissues) and the downstream analytical platform.

For adherent mammalian cells, a simplified metabolite extraction (SiMeEx) method has been developed that eliminates the need for cell scraping, thereby reducing the procedure time and enabling high-throughput studies in formats like 96-well plates. nih.gov This method has been shown to provide comparable metabolite recovery to standard scraping methods without compromising the quality of downstream analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

A common approach for both suspension and adherent cells involves quenching metabolism rapidly, often using cold methanol (B129727) solutions, to halt enzymatic activity and preserve the metabolic state at the time of collection. researchgate.netbiospec.net For suspension-cultured mammalian cells, a typical protocol involves quenching the cells in a cold 60% methanol solution. biospec.net This is followed by extraction steps, which may include multiple rounds with 100% methanol and water to ensure a comprehensive recovery of a wide range of metabolites. researchgate.netbiospec.net

Protein extraction for stable isotope labeling studies, such as those employing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), follows a "bottom-up" workflow. After differential labeling, cells are lysed, and the extracted proteins are subsequently reduced, alkylated, and digested, often using trypsin. nih.gov Trypsin is particularly suitable as it cleaves at the C-terminus of lysine (B10760008) and arginine residues, ensuring that each resulting peptide contains a labeled amino acid. nih.gov

The following table summarizes common extraction methods for metabolites and proteins:

Sample Type Extraction Method Key Considerations Reference
Adherent Mammalian CellsSimplified Metabolite Extraction (SiMeEx) without scraping.Rapid, suitable for high-throughput screening. nih.gov
Suspension Cultured Mammalian CellsQuenching with cold 60% methanol followed by methanol/water extractions.Rapidly halts metabolism to preserve in vivo state. researchgate.netbiospec.net
General Cell CultureLysis followed by protein reduction, alkylation, and enzymatic digestion (e.g., trypsin).Essential for "bottom-up" proteomics and SILAC. nih.gov
Solid TissuesHomogenization followed by acid hydrolysis.Liberates individual amino acids from proteins. ucdavis.eduuwindsor.ca

Many metabolites, including amino acids like glycine, are not volatile enough for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Therefore, a chemical derivatization step is necessary to increase their volatility and thermal stability. alexandraatleephillips.com

A widely used two-step derivatization procedure for amino acids involves:

Esterification : The carboxyl group of the amino acid is esterified, for example, by heating with butanol-acetyl chloride. asianpubs.org

Acylation : The amino group is then acylated, commonly using trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. ucdavis.eduasianpubs.org

For instance, a common protocol for preparing amino acids for GC-C-IRMS (Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry) involves esterification with acidified methanol followed by acetylation with a mixture of acetic anhydride, trimethylamine, and acetone. ucdavis.edu These derivatization steps result in N-acetyl alkyl esters of the amino acids, which are amenable to GC separation. ucdavis.edu It is crucial that these derivatization reactions are quantitative to avoid isotopic fractionation, which could lead to inaccurate measurements of isotopic enrichment. alexandraatleephillips.com

The table below outlines a typical derivatization process for amino acids for GC-MS analysis:

Step Reagents Conditions Purpose Reference
EsterificationButanol-acetyl chloride (4:1 v/v)100°C for 1 hourConverts carboxyl group to a butyl ester. asianpubs.org
TrifluoroacetylationTrifluoroacetic anhydride60°C for 20 minutesConverts amino group to a trifluoroacetyl amide. asianpubs.org

Extraction of Metabolites and Proteins

Advanced Analytical Platforms for Isotopic Enrichment Measurement

Following sample preparation and derivatization, various analytical platforms can be employed to measure the isotopic enrichment of GLYCINE (13C2,15N) and its downstream metabolites. The choice of platform depends on the specific research question, the complexity of the sample, and the type of isotopic information required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the isotopic enrichment of small, volatile metabolites, such as derivatized amino acids. asianpubs.org In a typical GC-MS setup, the derivatized sample is injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with a capillary column. asianpubs.org The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). asianpubs.org

For isotopomer analysis, the mass spectrometer measures the relative abundance of different isotopologues of a given metabolite. For example, after feeding cells with GLYCINE (13C2,15N), the glycine extracted from the cells will exist as a mixture of the unlabeled form and the labeled form. GC-MS can distinguish between these forms based on their mass difference. By analyzing the mass spectrum of the derivatized glycine, researchers can determine the fraction of the glycine pool that has been newly synthesized from the provided tracer. asianpubs.org Deconvolution algorithms, such as the least-squares approach, are often used to calculate the tracer-to-tracee ratio from the measured ion abundance ratios. asianpubs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of complex, non-volatile metabolites and peptides that are not amenable to GC-MS. nih.gov In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This separation is crucial for reducing the complexity of the sample and minimizing ion suppression effects.

LC-MS/MS is widely used in stable isotope tracing studies to track the incorporation of labeled atoms into a variety of metabolic pathways. For instance, in studies using [15N-13C2]-glycine, LC-MS has been employed to trace the incorporation of the labeled nitrogen and carbon atoms into purine (B94841) intermediates and nucleotides, providing insights into de novo purine synthesis. biorxiv.org The high resolution and sensitivity of modern mass spectrometers allow for the detection and quantification of isotopologues of complex molecules like ATP and peptides. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process can be used to confirm the identity of a metabolite and to determine the position of the isotopic label within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. In the context of isotopic tracer studies, NMR is unique in its ability to resolve positional isomers, meaning it can determine the specific location of an isotopic label within a molecule without the need for fragmentation. alexandraatleephillips.com

This capability is particularly valuable for elucidating complex metabolic pathways. By analyzing the NMR spectra of metabolites isolated from cells cultured with GLYCINE (13C2,15N), researchers can precisely map the flow of the labeled carbon and nitrogen atoms through various biochemical reactions. Glycine labeled with 13C and 15N is a non-essential amino acid used in both NMR-based and MS-based studies for applications such as measuring protein turnover and studying protein structure. isotope.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolites and Peptides

Data Analysis and Isotopic Enrichment Calculation

The raw data obtained from mass spectrometry analysis of samples from GLYCINE (13C2,15N) tracer experiments represent a mixture of isotopologues, which are molecules that differ only in their isotopic composition. nih.gov To translate these raw data into meaningful biological insights, a series of data analysis steps are required, including correction for the natural abundance of heavy isotopes, analysis of the distribution of mass isotopomers, and the final determination of enrichment.

A critical first step in analyzing data from stable isotope labeling experiments is the correction for the natural abundance of stable isotopes. researchgate.net Atoms such as carbon and nitrogen naturally exist as a mixture of isotopes (e.g., ¹²C and ¹³C; ¹⁴N and ¹⁵N). researchgate.net This means that even in an unlabeled biological sample, a small fraction of molecules will contain one or more heavy isotopes, contributing to the mass isotopomer distribution. bioconductor.org

When a labeled tracer like GLYCINE (13C2,15N) is introduced, the resulting mass spectrometry data will be a convolution of signals from the experimentally introduced label and the naturally occurring heavy isotopes. bioconductor.org Failure to correct for this natural abundance can lead to a significant overestimation of isotopic enrichment and misinterpretation of metabolic flux. uni-regensburg.denih.gov

The correction process typically involves mathematical algorithms that use the known natural abundances of all relevant isotopes to deconvolute the measured mass isotopomer distributions. researchgate.net This allows researchers to distinguish between the isotopic enrichment that is due to the tracer and that which is naturally present. researchgate.net Several software tools, such as IsoCorrectoR, have been developed to automate this crucial correction step, enhancing the accuracy and reliability of the data. uni-regensburg.denih.govbioconductor.org

Table 1: Natural Abundance of Relevant Stable Isotopes

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹⁴N99.63
¹⁵N0.37

This table presents the generally accepted values for the natural abundance of carbon and nitrogen isotopes. Actual values can vary slightly.

Following correction for natural isotopic abundance, the next step is the analysis of the Mass Isotopomer Distribution (MID). A mass isotopomer is a molecule with a specific number of heavy isotopes, and the MID describes the fractional abundance of each of these isotopomers. nih.gov For a metabolite containing carbon and nitrogen, the MID is a vector representing the relative abundances of the M+0 (unlabeled), M+1, M+2, etc., isotopologues. nih.gov

In studies using GLYCINE (13C2,15N), the MID of downstream metabolites provides detailed information about the incorporation of the labeled glycine. For instance, observing a significant increase in the M+3 isotopologue of a metabolite could indicate the direct incorporation of the intact glycine molecule. The entire MID provides a detailed fingerprint of how the tracer is metabolized and integrated into different metabolic pools. researchgate.net

When using a dually labeled tracer like GLYCINE (13C2,15N), it becomes possible to track the fates of both carbon and nitrogen atoms simultaneously. uni-regensburg.denih.gov High-resolution mass spectrometry can often distinguish between the mass shifts caused by ¹³C and ¹⁵N, allowing for a more detailed analysis than standard MID. researchgate.net This leads to the concept of a Multivariate Mass Isotopomer Distribution (MMID). researchgate.net

The MMID is a probability distribution over the different combinations of ¹³C and ¹⁵N isotopes within a metabolite. researchgate.net For example, for a metabolite that has incorporated the labeled glycine, the MMID would quantify the abundance of species with two ¹³C atoms and one ¹⁵N atom, as well as other combinations. This level of detail is invaluable for resolving complex metabolic networks where carbon and nitrogen metabolism are intertwined, such as in amino acid and nucleotide biosynthesis. researchgate.net

Table 2: Example of MMID Data for a Hypothetical Metabolite Derived from GLYCINE (13C2,15N)

Mass IsotopomerFractional Abundance (Control)Fractional Abundance (Tracer)
M+0 (¹²C, ¹⁴N)0.950.50
M+1 (¹³C)0.040.10
M+1 (¹⁵N)0.0040.05
M+2 (¹³C₂)0.00020.05
M+3 (¹³C₂, ¹⁵N)<0.00010.30

This table illustrates how the fractional abundance of different mass isotopomers changes upon introduction of the GLYCINE (13C2,15N) tracer.

The final step in the analysis is to determine the fractional and absolute enrichment of the tracer in various metabolites.

Fractional Enrichment (FE) , also referred to as fractional synthesis rate (FSR) in some contexts, represents the proportion of a metabolite pool that has been newly synthesized from the labeled precursor over a given time. frontiersin.orgnih.gov It is calculated from the MID or MMID data and provides a measure of the rate of turnover of the metabolite pool. frontiersin.org For example, studies have used [1,2-¹³C₂]glycine to measure the fractional synthesis rates of various acylglycines. frontiersin.org

Absolute Enrichment , or absolute synthesis rate (ASR), quantifies the total amount of a metabolite synthesized from the tracer per unit of time. frontiersin.orgtmc.edu To calculate the ASR, the fractional enrichment is multiplied by the total concentration of the metabolite pool. This provides a more complete picture of metabolic flux, as it accounts for changes in both the rate of synthesis and the size of the metabolite pool. frontiersin.org

The determination of both fractional and absolute enrichment is crucial for understanding how metabolic pathways are regulated under different physiological or pathological conditions. For instance, researchers have used these methods to study the impact of obesity on glutathione synthesis using a [1,2-¹³C₂]glycine tracer. tmc.edu

Elucidation of Metabolic Pathways and Fluxes Using Glycine 13c2,15n

One-Carbon Metabolism and Folate Cycle Dynamics

One-carbon metabolism is a crucial set of reactions that transfer one-carbon units for the synthesis of various essential biomolecules. The folate cycle is central to these processes, and glycine (B1666218) is a key player in this network.

The reversible conversion of serine and glycine is a critical reaction in one-carbon metabolism, catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT). ebi.ac.ukd-nb.info This reaction is a major source of one-carbon units for the cell. Using GLYCINE (13C2,15N), researchers can trace the flow of the labeled carbon and nitrogen atoms in both the forward and reverse directions of this reaction. In vivo studies have demonstrated the incorporation of the isotopic label from [2-13C]-glycine into both the 2- and 3-carbons of serine, confirming the metabolic activity of the SHMT pathway. ebi.ac.uk This interconversion is vital for maintaining the balance between serine and glycine pools and for providing one-carbon units for other metabolic pathways. d-nb.info

The serine-glycine interconversion directly contributes to the tetrahydrofolate (THF) pool of one-carbon units. When serine is converted to glycine by SHMT, the beta-carbon of serine is transferred to THF, forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF). d-nb.infobiorxiv.org This molecule is a central intermediate in the folate cycle. By using GLYCINE (13C2,15N) and observing its conversion to labeled serine, it is possible to infer the flux towards the generation of 5,10-CH2-THF. The mitochondrial folate transporter, SLC25A32, plays a key role by transporting THF into the mitochondria to support this one-carbon metabolism. biorxiv.orgbiorxiv.org

Contribution to Tetrahydrofolate (THF) Pool

Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways

The building blocks of DNA and RNA, purines and pyrimidines, are synthesized through complex pathways that rely on one-carbon metabolism. GLYCINE (13C2,15N) is an invaluable tracer for studying these biosynthetic routes.

The entire glycine molecule, including its carboxyl carbon, alpha-carbon, and amino nitrogen, is directly incorporated into the purine ring during de novo synthesis. Specifically, glycine provides atoms C4, C5, and N7 of the purine ring. By using GLYCINE (13C2,15N), researchers can directly observe the incorporation of the labeled carbon and nitrogen atoms into the purine structure. This has been a fundamental technique for confirming the precursors of the purine ring and for studying the regulation of this pathway. The mitochondrial one-carbon metabolism, which converts serine to formate, provides the one-carbon units for de novo purine biosynthesis in the cytosol. biorxiv.org

Metabolic flux analysis using GLYCINE (13C2,15N) allows for the quantification of the rate of de novo purine synthesis. By measuring the rate of incorporation of the labeled glycine into the purine nucleotide pool, researchers can assess the activity of this pathway under various physiological and pathological conditions. For instance, studies have shown that perturbations in mitochondrial one-carbon metabolism, such as the knockout of the mitochondrial folate transporter SLC25A32, lead to an accumulation of purine intermediates, indicating a disruption in the de novo purine synthesis pathway. biorxiv.org This highlights the critical role of glycine and the folate cycle in sustaining nucleotide biosynthesis.

Table 1: Research Findings on GLYCINE (13C2,15N) in Metabolic Pathway Elucidation

Metabolic Process Key Enzyme/Transporter Research Finding Significance
Serine-Glycine Interconversion Serine Hydroxymethyltransferase (SHMT) Isotope label from [2-13C]-glycine is incorporated into serine. ebi.ac.uk Confirms the bidirectional activity of the SHMT pathway in vivo.
Contribution to THF Pool Serine Hydroxymethyltransferase (SHMT) Glycine conversion to serine is linked to the formation of 5,10-methylenetetrahydrofolate. d-nb.infobiorxiv.org Demonstrates the role of glycine in supplying one-carbon units for the folate cycle.
Mitochondrial Folate Transport SLC25A32 SLC25A32 transports THF into mitochondria to support one-carbon metabolism from serine. biorxiv.orgbiorxiv.org Highlights the importance of mitochondrial transport in providing precursors for cytosolic biosynthesis.
De Novo Purine Synthesis Multiple enzymes The entire glycine molecule (C4, C5, N7) is incorporated into the purine ring. Provides direct evidence for the origin of atoms in the purine structure.

Table 2: Compound Names Mentioned in the Article

Compound Name
5,10-methylenetetrahydrofolate
5,10-CH2-THF
Carbon-13
CO2
DNA
GLYCINE (13C2,15N)
Glycine
Methionine
NH3
Nitrogen-15 (B135050)
Purines
Pyrimidines
RNA
Serine
Tetrahydrofolate
THF

Interplay with Pyrimidine Synthesis

While glycine is a direct and essential precursor for de novo purine nucleotide biosynthesis, its role in pyrimidine synthesis is less direct. Stable isotope tracing studies utilizing [¹⁵N-¹³C₂]-glycine have been employed to simultaneously investigate both pathways. nih.gov Research has shown that while the inhibition of certain enzymes like succinate (B1194679) dehydrogenase (SDH) significantly impairs the synthesis of purines (as tracked by the incorporation of isotopes from labeled glycine), the pyrimidine synthesis pathway remains largely unaffected. nih.gov This differential effect underscores that under these specific conditions, the contribution of glycine and its associated one-carbon units is not rate-limiting for, or central to, the assembly of the pyrimidine ring, in stark contrast to its role in purine synthesis. nih.govnih.gov

The de novo synthesis of pyrimidine nucleotides primarily utilizes glutamine and aspartate for the ring structure, which then attaches to phosphoribosyl pyrophosphate (PRPP). nih.gov The lack of significant isotope incorporation from GLYCINE (13C2,15N) into pyrimidine intermediates confirms that these pathways are distinct in their core substrate requirements, a fundamental detail clarified by stable isotope tracing experiments. nih.gov

Creatine (B1669601) and Phosphocreatine (B42189) Metabolism

The creatine and phosphocreatine system is vital for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. wikipedia.orgphysiology.org De novo creatine synthesis is a two-step process that accounts for about half of the daily creatine requirement. biorxiv.org GLYCINE (13C2,15N) is an invaluable tool for studying the kinetics and regulation of this pathway. nih.govresearchgate.netresearchgate.netmdpi.com

Role in Guanidinoacetate (GAA) Synthesis via Arginine:Glycine Amidinotransferase (AGAT)

The first and rate-limiting step in creatine biosynthesis is the formation of guanidinoacetate (GAA) from glycine and arginine, a reaction catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). wikipedia.orgmdpi.commedsci.org To accurately measure the activity of AGAT and the rate of GAA synthesis, researchers have developed stable isotope-labeled substrate assays. nih.govmdpi.com

In these assays, [U-¹³C₂,¹⁵N] glycine (GLY-δ3) is used along with a labeled version of arginine. nih.govmdpi.com The AGAT enzyme transfers an amidino group from arginine to the labeled glycine, producing a heavy, multi-labeled GAA molecule ([1,2-¹³C₂,¹⁵N₃] GAA). nih.govmdpi.com The rate of formation of this labeled GAA can be precisely quantified using mass spectrometry, providing a direct and highly specific measure of AGAT activity. nih.gov This method is superior to older techniques that could be confounded by the production of byproducts like ornithine from other enzymes. nih.govmdpi.com Studies using this approach have successfully quantified AGAT activity in various tissues, confirming that the kidney has the highest activity, followed by the pancreas and brain. nih.govfrontiersin.org

Table 1: AGAT Activity in Various Mouse Tissues Using Labeled Substrates
TissueAGAT Activity (pmol/min/mg tissue)Reference
Kidney4.6 nih.gov
Brain1.8 nih.gov
Liver0.4 nih.gov
HeartNot Detectable nih.gov
MuscleNot Detectable nih.gov

Flux through Creatine Synthesis Pathway

Tracing the entire flux from glycine to creatine is possible with GLYCINE (13C2,15N). When cells or tissues are incubated with labeled glycine, the isotopic label can be tracked not only into GAA but also into the final product, creatine. This is achieved after the subsequent methylation of GAA by the enzyme guanidinoacetate N-methyltransferase (GAMT). researchgate.netresearchgate.net

Studies in rat cerebellar granule cells incubated with [¹³C₂,¹⁵N]Glycine demonstrated the successful synthesis of both labeled GAA ([¹³C₂,¹⁵N₃]GAA) and labeled creatine ([¹³C₂,¹⁵N₃]Cr). nih.gov The measurement of the concentrations and isotopic enrichment of these metabolites over time allows for the calculation of the metabolic flux through the pathway. For instance, in one experiment with cerebellar cells, the concentration of newly synthesized labeled GAA was found to be 34 times that of the endogenous unlabeled pool, leading to the production of labeled creatine at a concentration of 1.6 nmol/mg protein. nih.gov Similarly, metabolic flux analysis in ex vivo human liver tissue using ¹³C-labeled substrates confirmed active de novo creatine synthesis from glycine and arginine. nih.gov These types of flux studies are critical for understanding how creatine synthesis is regulated in different tissues and how it is affected by genetic disorders of creatine metabolism. researchgate.netresearchgate.net

Table 2: Synthesis of Labeled Metabolites in Rat Cerebellar Granule Cells
MetaboliteConcentration (nmol/mg protein)Isotopic Enrichment NotesReference
[¹³C₂,¹⁵N₃]GAA7.4 ± 3.234x higher than unlabeled GAA nih.gov
[¹³C₂,¹⁵N₃]Creatine1.6 ± 0.4Signal was 40x background noise nih.gov

Heme Biosynthesis Pathway Analysis

Heme is a crucial molecule, essential for oxygen transport (as part of hemoglobin) and cellular respiration (in cytochromes). numberanalytics.comweebly.com The biosynthesis of heme is a multi-step pathway that begins in the mitochondria. researchgate.net

Glycine as a Precursor for δ-Aminolevulinic Acid (ALA)

The very first and rate-limiting step of heme synthesis is the condensation of glycine with succinyl-CoA to form δ-aminolevulinic acid (ALA). numberanalytics.comwikipedia.org This reaction is catalyzed by the enzyme ALA synthase. taylorandfrancis.comwikidoc.org The entire carbon and nitrogen backbone of glycine, traced using GLYCINE (13C2,15N), is incorporated into the ALA molecule, which then serves as the fundamental building block for the porphyrin ring structure of heme. nih.gov Eight molecules of glycine are ultimately required to form one molecule of heme. taylorandfrancis.com The indispensable role of glycine as a direct precursor makes its isotopically labeled forms essential for studying the initial phase of this pathway. researchgate.netnih.gov

Flux through Heme Synthesis

The use of isotopically labeled glycine, such as ¹⁵N-glycine, to trace the flux through the heme synthesis pathway dates back to classic metabolic experiments. nih.gov When labeled glycine is administered, the ¹⁵N isotope is incorporated into the heme molecule, allowing researchers to measure the rate of heme synthesis and turnover. nih.gov

However, while GLYCINE (13C2,15N) is a direct precursor, it is not exclusively used for heme synthesis; it is also heavily involved in other major pathways like creatine and purine synthesis. researchgate.netfrontiersin.org This can lead to the dilution of the isotopic label and makes it challenging to use labeled glycine to precisely quantify the total flux specifically through the heme pathway without complex metabolic flux models. researchgate.net For this reason, labeled δ-aminolevulinic acid (5-ALA) is often considered a more specific tracer for measuring flux through the latter stages of heme biosynthesis, as it enters the pathway downstream of glycine and is committed solely to porphyrin synthesis. researchgate.net Nonetheless, tracing with GLYCINE (13C2,15N) remains vital for studying the regulation of the initial, rate-limiting step and its connection to central carbon and nitrogen metabolism. nih.gov

Glycine Cleavage System (GCS) Dynamics

The Glycine Cleavage System (GCS) is a mitochondrial enzyme complex that plays a central role in glycine catabolism. nih.gov The use of GLYCINE (13C2,15N) allows for detailed investigation of the GCS's activity and its impact on cellular metabolism.

Glycine Catabolism and CO₂ Production

The GCS catalyzes the breakdown of glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (methyleneTHF). nih.govbevital.no Infusion studies with labeled glycine have been instrumental in quantifying the rate of glycine decarboxylation and its contribution to whole-body CO₂ production. nih.gov

For instance, studies comparing the infusion of [1-¹³C]glycine with [1,2-¹³C₂]glycine have revealed the extent of CO₂ generation from both the carboxyl-carbon (C1) and the alpha-carbon (C2) of glycine. The GCS is the primary route for the decarboxylation of the C1 carbon. nih.gov Research in healthy men and women has shown that glycine decarboxylation via the GCS accounts for a significant portion of whole-body glycine flux. nih.gov

Tracer TypeGlycine-to-CO₂ Flux (μmol·h⁻¹·kg⁻¹)
[1,2-¹³C]glycine146 ± 37
[1-¹³C]glycine96 ± 8

This interactive table presents data from a study comparing glycine-to-CO₂ flux using different isotopic tracers. The data highlights that a significant portion of CO₂ is generated from glycine catabolism.

Role in One-Carbon Unit Generation

A crucial function of the GCS is the generation of one-carbon units as methyleneTHF. nih.gov These one-carbon units are vital for numerous biosynthetic pathways, including the synthesis of purines, thymidylate, and the regeneration of methionine from homocysteine. nih.govnih.gov By tracing the ¹³C and ¹⁵N from GLYCINE (13C2,15N), researchers can follow the incorporation of these labeled atoms into various downstream metabolites, thereby quantifying the contribution of glycine to one-carbon metabolism. researchgate.net

The methyleneTHF produced by the GCS can be utilized by serine hydroxymethyltransferase (SHMT) to synthesize serine from another molecule of glycine. nih.gov This interconnectedness highlights the central role of the GCS in bridging glycine catabolism with the synthesis of other essential amino acids and the broader one-carbon metabolic network.

Intermediary Metabolism and Anaplerosis

GLYCINE (13C2,15N) serves as an effective tracer for investigating the links between glycine metabolism and central carbon metabolism, including the tricarboxylic acid (TCA) cycle and gluconeogenesis.

Tracing Carbon and Nitrogen Flux through the TCA Cycle

The carbon and nitrogen atoms from glycine can enter the TCA cycle through various routes. For example, the one-carbon unit generated by the GCS can be used in the synthesis of serine, which can then be converted to pyruvate (B1213749) and enter the TCA cycle. nih.gov By analyzing the labeling patterns of TCA cycle intermediates following the administration of GLYCINE (13C2,15N), researchers can elucidate the flux of glycine-derived carbons into this central metabolic hub. biorxiv.org This process, known as anaplerosis, is crucial for replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes. portlandpress.com

The use of multi-labeled tracers like GLYCINE (13C2,15N) is particularly advantageous as it allows for the simultaneous tracking of both carbon and nitrogen, providing a more comprehensive picture of metabolic fluxes. researchgate.net

MetabolitePotential Labeling from GLYCINE (13C2,15N)Metabolic Significance
Pyruvate¹³CEntry point into the TCA cycle
Citrate (B86180)¹³CFirst intermediate of the TCA cycle
α-Ketoglutarate¹³C, ¹⁵NKey intermediate for amino acid metabolism
Succinate¹³CTCA cycle intermediate
Malate¹³CTCA cycle intermediate and gluconeogenic precursor
Aspartate¹³C, ¹⁵NSynthesized from oxaloacetate

This interactive table illustrates how the carbon and nitrogen from GLYCINE (13C2,15N) can be incorporated into various intermediates of the Tricarboxylic Acid (TCA) cycle, providing insights into anaplerotic pathways.

Gluconeogenesis and Glycogen (B147801) Synthesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. libretexts.org Glycine is a gluconeogenic amino acid, meaning its carbon skeleton can be converted to glucose. nih.gov The pathway from glycine to glucose typically involves its conversion to serine, then to pyruvate, which can then enter the gluconeogenic pathway. nih.gov Tracing studies with GLYCINE (13C2,15N) can quantify the contribution of glycine to de novo glucose synthesis.

Furthermore, the newly synthesized glucose can be stored as glycogen in the liver and muscles. mhmedical.com By measuring the incorporation of ¹³C from GLYCINE (13C2,15N) into glycogen, researchers can determine the flux of glycine carbons towards glycogen synthesis. nih.govfrontiersin.org This provides valuable information on how glycine metabolism contributes to the body's glucose homeostasis and energy storage.

Glycine 13c2,15n in Protein and Amino Acid Dynamics Research

Protein Turnover and Synthesis Rates

The dynamic state of body proteins, characterized by the continuous processes of synthesis and breakdown, is a fundamental aspect of metabolism. GLYCINE (B1666218) (13C2,15N) is an invaluable tool for quantifying these processes, providing a detailed picture of protein kinetics in various physiological and pathological states. The use of stable isotopes like ¹³C and ¹⁵N has largely replaced radioactive isotopes in human and animal studies, offering a safe and effective means to probe metabolic pathways in vivo. researchgate.net

Measuring Fractional Synthesis Rates (FSR) of Specific Proteins

The fractional synthesis rate (FSR) is a measure of the rate at which new proteins are synthesized within a specific tissue or compartment over a given period. Labeled glycine, including GLYCINE (13C2,15N), is utilized to determine the FSR of individual proteins. By administering the labeled amino acid and subsequently measuring its incorporation into a specific protein isolated from plasma or tissue, researchers can calculate the rate of its synthesis. dntb.gov.ua

This technique has been applied to a wide array of proteins, providing insights into their regulation. For example, studies have used [¹⁵N]glycine to measure the FSR of apolipoprotein B, a key component of very-low-density lipoproteins (VLDL), to understand lipid metabolism. dntb.gov.ua The enrichment of the isotopic label in the protein product is typically measured using mass spectrometry, which can distinguish between the labeled and unlabeled amino acid residues.

Table 1: Research Findings on Fractional Synthesis Rates (FSR) using Labeled Glycine

Protein Studied Labeled Glycine Tracer Key Finding
Apolipoprotein B [¹⁵N]glycine Enabled the measurement of the synthesis rate of a key lipoprotein component. dntb.gov.ua
Plasma Proteins Stable Isotope Tracers A 30-fold difference in FSR was observed among various plasma proteins, highlighting diverse physiological regulation. eurisotop.com
Albumin [¹⁵N]glycine Used to determine albumin synthesis rates in premature infants. dntb.gov.ua

Whole-Body Protein Turnover in Animal Models

Beyond specific proteins, GLYCINE (13C2,15N) and its singly labeled counterparts are extensively used to assess whole-body protein turnover. This provides an aggregate measure of protein synthesis and breakdown across all tissues. The "end-product method" is a common approach, particularly in animal models, where a tracer like [¹⁵N]glycine is administered, and the isotopic enrichment is measured in an end-product of nitrogen metabolism, such as urea (B33335) or ammonia (B1221849) in urine. unar.ac.idcambridge.org This method is less invasive than tissue biopsy-based techniques and is suitable for studies in free-living conditions. unar.ac.id

Table 2: Studies of Whole-Body Protein Turnover in Animal Models using [¹⁵N]Glycine

Animal Model Method Research Focus
Senior Dogs End-product method Comparison of different stable isotope methods for determining whole-body protein turnover. nih.govplos.org

Protein Folding and Ligand Interaction Studies using Labeled Peptides

The incorporation of GLYCINE (13C2,15N) into peptides is a valuable strategy for studying protein structure, dynamics, and interactions at a molecular level. Peptides synthesized with this dual-labeled amino acid serve as probes in sophisticated analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C and ¹⁵N isotopes provide unique NMR signals that facilitate detailed structural analysis of peptides and their complexes with other molecules.

These labeled peptides are instrumental in elucidating the mechanisms of protein folding, the process by which a polypeptide chain acquires its functional three-dimensional structure. They are also used to map the binding sites and determine the affinity of ligands, such as drugs or other proteins, to a target protein. By monitoring the changes in the NMR spectra of the labeled peptide upon interaction with a binding partner, researchers can gain precise information about the residues involved in the interaction.

Amino Acid Interconversion and Transamination

The metabolic fate of amino acids extends beyond their role as building blocks for proteins. They are part of a dynamic network of interconversion pathways, including transamination, where the amino group is transferred from an amino acid to a keto-acid, forming a new amino acid. GLYCINE (13C2,15N) is an ideal tracer for dissecting these intricate metabolic routes, as the dual label allows for the simultaneous tracking of both the carbon and nitrogen atoms.

Glycine-Serine-Threonine Metabolic Axis

The metabolic relationship between glycine, serine, and threonine is of significant interest in cellular metabolism. Glycine can be reversibly converted to serine by the enzyme serine hydroxymethyltransferase (SHMT), a key reaction in one-carbon metabolism. Isotopic tracer studies using labeled glycine have been pivotal in quantifying the flux through this pathway.

Research utilizing a primed, constant infusion of [1,2-¹³C₂]glycine has allowed for the direct measurement of the rate of serine synthesis from glycine. nih.gov The appearance of the ¹³C label in the serine pool provides a quantitative measure of this conversion. Such studies have revealed that a significant portion of the total glycine flux is directed towards serine biosynthesis. nih.gov Understanding the dynamics of the glycine-serine-threonine axis is crucial, as these amino acids are involved in numerous cellular processes, including nucleotide synthesis and redox balance.

Table 3: Quantification of Glycine to Serine Conversion

Tracer Used Key Measurement Finding

Alanine (B10760859) and Other Amino Acid Biosynthesis from Glycine

The carbon and nitrogen from glycine can be utilized for the synthesis of other amino acids. For example, the nitrogen from glycine can be transferred via transamination reactions to contribute to the amino group of other amino acids like alanine. The carbon skeleton of glycine can also enter central carbon metabolism and contribute to the synthesis of various metabolites.

Stable isotope tracing with GLYCINE (13C2,15N) allows researchers to follow the path of both the ¹³C and ¹⁵N atoms as they are incorporated into other amino acids. This provides direct evidence for the metabolic connections between different amino acid pools. The ability to trace the synthesis of amino acids like alanine from glycine is important for understanding how cells maintain their amino acid homeostasis under different conditions. mdpi.com

Collagen Synthesis and Remodeling Investigations

Collagen, the most abundant protein in the human body, is critical for the structure and function of connective tissues such as skin, bones, tendons, and cartilage. nih.gov The synthesis of collagen is a complex process that requires a substantial supply of specific amino acids, with glycine accounting for nearly one-third of its amino acid residues. nih.govmederinutricion.com The repetitive Gly-Pro-X or Gly-X-Hyp sequence, where X can be any other amino acid, is fundamental to the formation of collagen's triple helix structure. nih.gov The small size of glycine is essential for the tight packing of these chains. nih.gov

Research has demonstrated that glycine availability can be a limiting factor for collagen synthesis. mederinutricion.com Studies on articular chondrocytes, the cells responsible for cartilage maintenance, have shown that increasing the concentration of glycine in culture media can significantly boost the production of type II collagen. researchgate.netnih.gov This suggests that a deficiency in glycine could be a contributing factor to the diminished collagen synthesis seen in conditions like osteoarthritis. researchgate.netnih.gov

The use of stable isotope-labeled amino acids, including variants of labeled glycine, provides a direct method to measure the rates of collagen synthesis and degradation. By introducing labeled glycine into a biological system, researchers can track its incorporation into newly synthesized collagen proteins over time. This tracer methodology allows for the dynamic assessment of collagen turnover in various tissues and conditions, such as fibrotic diseases and in response to exercise.

Glutathione (B108866) Synthesis and Redox Homeostasis

Glutathione (GSH) is a critical tripeptide, composed of glutamate (B1630785), cysteine, and glycine, and serves as a major intracellular antioxidant. mederinutricion.comnih.gov It plays a vital role in protecting cells from oxidative damage and maintaining redox homeostasis. The synthesis of glutathione is a two-step enzymatic process, with glycine being added in the final step. nih.gov

Glycine as a Precursor for Glutathione

Glycine is an essential precursor for the synthesis of glutathione. nih.gov The final step in GSH biosynthesis involves the enzyme glutathione synthetase, which catalyzes the addition of glycine to the dipeptide γ-glutamylcysteine. nih.gov Therefore, the availability of glycine can directly influence the rate at which cells can produce this vital antioxidant. Studies have shown that conditions associated with lower plasma glycine concentrations, such as obesity, may be linked to reduced glutathione levels. tmc.edu

Kinetic Studies of Glutathione Synthesis

The use of stable isotope-labeled glycine, including Glycine (13C2,15N), has been instrumental in conducting kinetic studies of glutathione synthesis in humans and animal models. These tracer studies allow for the measurement of the fractional and absolute synthesis rates of glutathione in different tissues and cell types, such as red blood cells and muscle. tmc.edunih.gov

In a typical kinetic study, a labeled form of glycine is administered, and its rate of incorporation into the glutathione pool is measured over time using mass spectrometry. tmc.edu This approach provides valuable insights into how various physiological states (e.g., inactivity, aging) and pathological conditions (e.g., severe burns, obesity) affect glutathione homeostasis. tmc.edu For instance, research in severely burned patients has utilized labeled glycine to investigate changes in whole blood glutathione production. Furthermore, studies have employed Glycine (13C2,15N)-labeled glutathione itself as an internal standard for accurately quantifying total glutathione concentrations in biological samples. tmc.edunih.govarvojournals.org This ensures precise measurements, which are crucial for kinetic modeling.

One innovative approach combined a multiple-isotope tracer administration with mass spectrometry imaging to map glycine uptake and its conversion to glutathione within mouse mammary tumors. nih.gov This revealed that glutathione metabolic activity was highest at the tumor periphery, demonstrating the power of these techniques to provide spatially resolved kinetic data. nih.gov

Research Findings in Glutathione (GSH) Kinetic Studies Using Labeled Glycine
Study FocusLabeled Compound UsedKey FindingReference
GSH synthesis in severe obesity[1,2-13C2] glycine (tracer); [Gly-13C2, 15N]-GSH (internal standard)Individuals with severe obesity had lower RBC GSH concentrations, but no difference in GSH synthesis rates compared to controls. tmc.edu
GSH synthesis during muscle inactivity (bed rest)[2H2]glycine and [15N]glycine (tracers); [glycine-13C2,15N]glutathione (internal standard)Bed rest led to a tendency for an increased glutathione fractional synthesis rate in muscle. nih.gov
Mapping GSH synthesis in tumors[1,2-13C2,15N]-glycine and other glycine isotopologuesGlycine uptake was heterogeneous, and glutathione metabolic activity was highest at the tumor periphery. nih.gov
GSH uptake in rodent lensGSH-(glycine-13C2,15N)Uptake of intact GSH-(glycine-13C2,15N) was sluggish and did not appear to be saturable. The compound was also used as an internal standard. arvojournals.org

Peptide Synthesis and Quantitative Proteomics Applications

Quantitative proteomics aims to measure the amount of proteins in a sample, often relying on mass spectrometry. Stable isotope labeling is a cornerstone of this field, and Glycine (13C2,15N) is a key reagent in these methodologies.

Production of Labeled Peptides as Internal Standards for Mass Spectrometry

One of the most widespread applications of Glycine (13C2,15N) is in the chemical synthesis of stable isotope-labeled (SIL) peptides. oup.com These "heavy" peptides are chemically identical to their natural "light" counterparts but have a greater mass due to the incorporated isotopes. This mass difference allows them to be distinguished and measured separately by a mass spectrometer. oup.com

In practice, a known quantity of a SIL peptide, synthesized using one or more labeled amino acids like Glycine (13C2,15N), is added to a biological sample at an early stage of preparation. oup.com This SIL peptide serves as an ideal internal standard because it behaves almost identically to the target peptide during sample processing, chromatography, and ionization. By comparing the mass spectrometer signal of the endogenous, light peptide to that of the heavy internal standard, researchers can achieve highly accurate and precise quantification of the target protein from which the peptide was derived. sigmaaldrich.com

Derivatives such as N-(9-Fluorenylmethyloxycarbonyl)-glycine-¹³C₂,¹⁵N (Fmoc-Gly-OH-¹³C₂,¹⁵N) are standard building blocks used in solid-phase peptide synthesis to create these custom internal standards for a wide range of proteomic experiments. medchemexpress.com

Studies of Protein-Ligand Interactions and Enzyme Mechanisms

Beyond quantification, peptides labeled with stable isotopes like Glycine (13C2,15N) are valuable tools for studying the structure and function of proteins. These labeled peptides can be used as probes in biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.com

The isotopic labels (¹³C and ¹⁵N) provide enhanced sensitivity and resolution in NMR experiments. By incorporating a labeled peptide into a protein system, researchers can track specific atoms and monitor changes in their chemical environment. This is particularly useful for studying protein-ligand interactions, where the binding of a molecule can cause distinct shifts in the NMR signals of the labeled peptide, providing insights into the binding site and the conformational changes that occur upon binding. Similarly, these techniques can be applied to elucidate enzyme mechanisms by observing the labeled peptide as it interacts with the enzyme's active site.

Applications of Glycine (13C2,15N) in Proteomics and Protein Studies
Application AreaMethodologyRole of Glycine (13C2,15N)Reference
Quantitative ProteomicsIsotope Dilution Mass Spectrometry (IDMS)Used to synthesize heavy peptides that serve as internal standards for the absolute quantification of proteins. oup.comsigmaaldrich.com
Protein-Ligand InteractionsNuclear Magnetic Resonance (NMR) SpectroscopyIncorporated into peptides to act as probes, allowing researchers to monitor binding events and conformational changes at an atomic level.
Enzyme Mechanism StudiesNMR SpectroscopyUsed to create labeled substrates or inhibitors to study their interaction with an enzyme's active site.
Bioanalytical AssaysLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Used directly as an internal standard for the quantification of endogenous glycine in biological fluids like cerebrospinal fluid. researchgate.net

Cell-Free Protein Synthesis with Labeled Amino Acids

Cell-free protein synthesis (CFPS) has emerged as a powerful and versatile platform for producing proteins, offering distinct advantages for studies in protein and amino acid dynamics, particularly when using isotopically labeled compounds like Glycine (13C2,15N). qiagen.comoup.com This in vitro method utilizes cell extracts, typically from Escherichia coli, wheat germ, or rabbit reticulocytes, which contain the necessary transcriptional and translational machinery. oup.comisotope.com The system is supplemented with an energy source, a DNA template encoding the target protein, and a supply of amino acids. tn-sanso.co.jp

A primary advantage of CFPS over traditional in vivo expression is the ability to directly control the composition of the reaction mixture. nih.gov This "open" system allows for the efficient incorporation of stable isotope-labeled amino acids, such as Glycine (13C2,15N), into a target protein with minimal isotopic scrambling or dilution from metabolic pathways that are active in living cells. nih.govresearchgate.net Researchers can achieve uniform labeling by replacing all instances of a particular amino acid with its labeled counterpart or perform selective labeling of specific amino acid types. qiagen.comtn-sanso.co.jp This precise control is instrumental for a range of sophisticated analytical applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based quantitative proteomics. qiagen.comoup.comchemie-brunschwig.ch

Research has demonstrated that CFPS is highly effective for generating labeled proteins for structural and quantitative analysis. For NMR studies, CFPS can produce milligram quantities of labeled proteins, which is sufficient for structural determination. researchgate.nettn-sanso.co.jp The technique is particularly beneficial for producing perdeuterated proteins, which is essential for NMR studies of large proteins (>40 kDa), by using deuterated amino acids in an H₂O-based reaction mixture. isotope.comckisotopes.com This approach circumvents the often problematic and incomplete back-exchange of amide protons required when proteins are expressed in D₂O-based media in vivo. ckisotopes.com

In the field of quantitative proteomics, CFPS is used to synthesize proteins that serve as heavy-labeled internal standards for absolute quantification (AQUA) by mass spectrometry. oup.comnih.gov By adding a known quantity of a labeled protein standard synthesized via CFPS to a complex biological sample, researchers can accurately determine the absolute amount of the corresponding endogenous protein. oup.com

Despite its advantages, challenges in CFPS include the presence of endogenous, unlabeled amino acids in the cell lysate, which can dilute the isotopic label. nih.gov This issue is often addressed by performing a gel filtration step on the cell extract to remove small molecules, including amino acids, before protein synthesis. nih.gov Furthermore, incomplete post-translational processing, such as the removal of the N-terminal formyl-methionine in E. coli systems, can lead to protein heterogeneity. nih.gov This is often managed by engineering the protein with a cleavable N-terminal affinity tag. nih.gov

The following table summarizes research findings related to the application of labeled amino acids in cell-free protein synthesis systems:

Research FocusLabeled Amino Acid(s) UsedCFPS SystemKey Findings & Applications
Overcoming Back-Exchange Issues in NMR ckisotopes.com2H/15N/13C-labeled amino acids (including Glycine)E. coli cell extractProduction of perdeuterated proteins in H₂O buffer eliminates the need for amide proton back-exchange, which is problematic for proteins that are unstable or cannot be reversibly denatured. This resulted in NMR spectra with more observable cross-peaks compared to in vivo expression.
General Protein Labeling for Structural Analysis qiagen.com15N-valine; Selenomethionine (Se-Met)E. coli cell extractDemonstrated reliable upscaling of CFPS to produce 5-10 mg of labeled protein, sufficient for structural studies by NMR and X-ray crystallography. Showcased specific labeling of valine residues for 2D NMR analysis.
Method Optimization for NMR Sample Preparation nih.govIsotope-labeled amino acidsE. coli S30 extractIdentified and provided solutions for key challenges: removal of endogenous amino acids from the extract via gel filtration to prevent isotope dilution and use of a cleavable N-terminal histidine-tag to ensure a homogeneous protein product for clearer NMR spectra.
Quantitative Proteomics Internal Standards oup.comAmino acids with ¹³C, ¹⁵N, or DE. coli or wheat germ lysateCFPS is a viable method for creating isotopically labeled proteins to be used as internal standards for accurate quantification in mass spectrometry-based proteomics.
High-Throughput Structural Genomics tn-sanso.co.jpUniform SI-labeled amino acidsE. coli cell extractThe CFPS system is well-suited for high-throughput and automated procedures required in structural genomics, having been used to determine over 1,300 NMR structures. The dialysis-mode CF setup can yield over 7 mg of protein per mL of reaction mixture.

Applications of Glycine 13c2,15n in Diverse Biological Systems

In Vitro Cell Culture Models

In vitro cell culture provides a controlled environment to dissect cellular metabolism. The use of GLYCINE (B1666218) (13C2,15N) in these models allows for detailed investigation of metabolic pathways under specific conditions.

Mammalian Cell Lines (e.g., Cancer Cells, Hepatocytes)

GLYCINE (13C2,15N) is extensively used in cancer cell lines to probe the altered metabolism that characterizes tumorigenesis. rsc.org Glycine metabolism is known to be strongly associated with the proliferation of cancer cells. creative-proteomics.com Stable isotope tracing with [¹³C₂,¹⁵N]-glycine is a common method to study the activity of the de novo purine (B94841) synthesis pathway. biorxiv.orgbiorxiv.org

In one study, researchers used [¹³C₂,¹⁵N]-glycine to trace purine synthesis in colorectal (CT-26) and breast (CAL-51) cancer cell lines. biorxiv.orgbiorxiv.org They observed that inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the TCA cycle, led to a significant decrease in the incorporation of the labeled glycine into purine intermediates. biorxiv.orgbiorxiv.org This indicates that SDH activity is crucial for supporting de novo purine synthesis in these cancer cells. biorxiv.org For instance, in CAL-51 and CT-26 cells treated with an SDH inhibitor (3-NPA), the fractional enrichment of labeled purine intermediates from [¹³C₂,¹⁵N]-glycine was markedly reduced after 4 hours. biorxiv.orgbiorxiv.org

Similarly, in HeLa cells, treatment with diethyl-succinate (DES) to induce succinate accumulation resulted in a notable decrease in labeled purine nucleotides, such as AMP (M+3) and GMP (M+3), derived from [¹³C₂,¹⁵N]-glycine. biorxiv.org These findings highlight the utility of this tracer in elucidating the metabolic vulnerabilities of cancer cells.

Hepatocytes, the primary cells of the liver, are also a key focus of metabolic studies using labeled glycine. Glycine has been shown to have cytoprotective effects in hepatocytes, protecting them from ischemic cell death. ebi.ac.ukebi.ac.ukcapes.gov.br While direct studies using GLYCINE (13C2,15N) to trace these protective pathways in hepatocytes are part of broader metabolic flux analyses, the foundational research underscores the importance of glycine metabolism in liver cells. creative-proteomics.comebi.ac.ukebi.ac.uk Tracing experiments in human hepatoma cell lines using [2-¹³C]glycine have shown that the 2-carbon of glycine is incorporated into dTMP, purines (deoxyadenine and deoxyguanine), and methionine, demonstrating the diverse metabolic fates of glycine in these cells. escholarship.org

Cell LineExperimental ConditionKey Finding with GLYCINE (13C2,15N)Reference(s)
CT-26 (Colorectal Cancer) Treatment with SDH inhibitor (3-NPA)Reduced fractional enrichment of labeled purine intermediates. biorxiv.orgbiorxiv.org
CAL-51 (Breast Cancer) Treatment with SDH inhibitor (3-NPA)Reduced fractional enrichment of labeled purine intermediates. biorxiv.orgbiorxiv.org
HeLa (Cervical Cancer) Treatment with diethyl-succinate (DES)Decreased levels of labeled purine nucleotides (AMP M+3, GMP M+3). biorxiv.org
Human Hepatoma Cells Culture with [2-¹³C]glycineIncorporation of glycine's 2-carbon into dTMP, purines, and methionine. escholarship.org

Microbial Cultures (e.g., E. coli)

In microbial systems, GLYCINE (13C2,15N) and other labeled variants are used to understand fundamental metabolic processes and their regulation. In Escherichia coli, for instance, studies using [2-¹³C]glycine have revealed cell-density-dependent effects on growth and metabolism. nih.gov

Research has shown that glycine supplementation can increase the maximum specific growth rate and cell yield of E. coli in batch cultures, but this effect is only observed at lower cell densities. nih.gov By analyzing the redistribution of the ¹³C label into excreted acetate (B1210297), researchers determined that significant degradation of glycine via the glycine cleavage system (GCV) occurs primarily at higher cell densities. nih.gov At lower densities, the supplied glycine is used more directly for the synthesis of glycine, serine, and other essential molecules, with its own biosynthesis being repressed. nih.gov This switch in glycine metabolism appears to be a regulated process, possibly linked to quorum sensing. nih.gov While this specific study used [2-¹³C]glycine, the principles of using isotopically labeled glycine to track metabolic shifts are directly applicable and foundational for studies with GLYCINE (13C2,15N). The use of labeled glycine is also a viable tracer for stable isotope probing (SIP) in complex microbial communities, such as the human intestinal microbiota, to track carbon sequestration into nucleic acids. nih.gov

OrganismIsotopic TracerObservationMetabolic ImplicationReference(s)
Escherichia coli [2-¹³C]glycineIncreased growth rate and cell yield at low cell densities.At low density, exogenous glycine is used for biosynthesis. nih.gov
Escherichia coli [2-¹³C]glycineIncreased glycine degradation and acetate excretion at high cell densities.At high density, glycine is catabolized via the glycine cleavage system. nih.gov
Human Intestinal Microbiota [¹³C]glycineIncorporation of ¹³C into bacterial RNA.Demonstrates viability as a tracer for tracking carbon flow in gut microbes. nih.gov

Primary Cell Cultures (e.g., Neurons, Astrocytes)

Primary cell cultures, derived directly from tissue, provide a model system that more closely resembles the in vivo environment. In neuroscience research, GLYCINE (13C2,15N) is valuable for studying the intricate metabolic relationship between different cell types, such as neurons and astrocytes.

One study investigated creatine (B1669601) synthesis in primary cultures of rat cerebellar granule cells and astrocytes using [¹³C₂,¹⁵N]Glycine and [¹⁵N₂]Arginine. nih.gov The results showed that astrocytes were capable of synthesizing both guanidinoacetate (GAA) and creatine, as evidenced by the intracellular accumulation of [¹³C₂,¹⁵N₃]GAA and [¹³C₂,¹⁵N₃]Creatine. nih.gov In contrast, cerebellar granule cells did not show significant synthesis of these compounds under the experimental conditions. nih.gov This demonstrates a key metabolic function of astrocytes in providing creatine, an important molecule for energy buffering in the brain.

Furthermore, glycine plays a crucial role as a neurotransmitter and neuromodulator. medchemexpress.com In studies of long-term potentiation (LTP), a cellular correlate of learning and memory, glycine is used as a co-agonist of NMDA receptors to induce LTP in primary hippocampal neuron cultures. biorxiv.org While these specific studies may not always employ the isotopically labeled form, they establish the functional context in which GLYCINE (13C2,15N) can be used to trace the metabolic shifts associated with synaptic plasticity. Astrocytes and neurons are known to engage in a serine-glycine cycle, where astrocytes supply serine to neurons, which then convert it to glycine. nih.gov Astrocytes also uniquely possess the glycine cleavage system, highlighting a clear metabolic compartmentalization that can be exquisitely mapped using tracers like GLYCINE (13C2,15N). nih.gov

Ex Vivo Tissue Perfusion and Slice Culture Studies

Ex vivo models, such as tissue perfusion and slice cultures, bridge the gap between in vitro and in vivo research. They maintain the three-dimensional architecture and cellular heterogeneity of the original tissue, allowing for metabolic studies in a more physiologically relevant context. nih.gov

Organ-Specific Metabolic Flux Assessment

Stable Isotope Resolved Metabolomics (SIRM) using tissue slices has become a valuable technique for assessing detailed metabolic activity in both healthy and diseased tissues. nih.gov Freshly resected tissue slices can be maintained in culture media containing stable isotope-enriched nutrients, such as GLYCINE (13C2,15N) or its downstream products like labeled glutathione (B108866), to trace metabolic transformations over time. nih.govarvojournals.orgauckland.ac.nz

For example, ex vivo studies on rodent lenses have utilized glutathione labeled with [¹³C₂,¹⁵N]glycine (GSH-(glycine-¹³C₂,¹⁵N)) to investigate the mechanisms of glutathione uptake. arvojournals.orgarvojournals.org These experiments demonstrated that lenses could take up labeled glutathione when it was supplied at sufficient concentrations in the culture medium. arvojournals.org This approach helps to characterize the transport mechanisms and homeostatic processes for critical antioxidants within specific tissues. By preserving the local cellular environment, these ex vivo methods provide crucial data on organ-specific metabolism that is not attainable from dissociated cell cultures. nih.gov

In Vivo Animal Model Investigations (Non-Human)

In vivo studies in animal models are essential for understanding metabolism in the context of a whole, living organism. GLYCINE (13C2,15N) is administered to animals to trace its distribution and metabolic conversion in various tissues under physiological and pathological conditions.

A key application is in cancer research. To validate in vitro findings, researchers established mouse xenograft models with CT-26 colorectal cancer cells. biorxiv.orgbiorxiv.org After treating the mice with an SDH inhibitor (3-NPA) or a vehicle, they administered [¹³C₂,¹⁵N]-glycine. biorxiv.orgbiorxiv.org Subsequent analysis of the harvested tumors by LC-MS revealed that, consistent with the in vitro data, SDH inhibition significantly reduced the fractional enrichment of ¹³C-¹⁵N-labeled purine intermediates within the tumors in the living animal. biorxiv.orgbiorxiv.org

Another study used multiple glycine isotopologues, including [1,2-¹³C₂,¹⁵N]-glycine, to map glycine uptake and its conversion to glutathione in mouse mammary tumors. nih.gov This functional mass spectrometry imaging approach revealed significant heterogeneity in both tissue perfusion and metabolic activity across the tumor. nih.gov The timed infusion of different glycine isotopologues allowed the researchers to distinguish between regions of high glutathione content with low metabolic activity and regions with active glutathione synthesis. nih.gov This powerful in vivo technique provides spatial and temporal information about metabolic pathways.

Furthermore, studies on glutathione transport in the mouse eye have used intravitreal injections of GSH-(glycine-¹³C₂,¹⁵N). arvojournals.orgresearchgate.net These experiments showed that the lens can take up a significant amount of glutathione from the vitreous humor, highlighting a novel role for the vitreous in maintaining lens glutathione homeostasis. arvojournals.orgresearchgate.net By catheterizing the carotid artery and perfusing with labeled glutathione, researchers could also track its movement from the circulation into different ocular compartments, observing a much more rapid accumulation in the vitreous humor compared to the aqueous humor. arvojournals.orgarvojournals.orgresearchgate.net

Animal ModelTissue/OrganResearch FocusKey Finding with GLYCINE (13C2,15N) or its derivativeReference(s)
Mouse (BALB/c) CT-26 Xenograft TumorDe novo purine synthesisIn vivo inhibition of SDH decreased incorporation of the label into purine intermediates in the tumor. biorxiv.orgbiorxiv.org
Mouse (BALB/c) 4T1 Mammary TumorGlycine uptake and glutathione synthesisRevealed heterogeneous perfusion and metabolic activity across the tumor using functional mass spectrometry imaging. nih.gov
Mouse (Wild-type) Eye (Lens, Vitreous)Glutathione transport and homeostasisThe lens takes up labeled glutathione from the vitreous humor; circulating labeled glutathione accumulates rapidly in the vitreous. arvojournals.orgarvojournals.orgresearchgate.net

Rodent Models for Metabolic Research

GLYCINE (13C2,15N) is utilized in rodent models to investigate fundamental and disease-related metabolic processes. Its stable isotope labels on both carbon and nitrogen atoms allow for precise tracking of the glycine molecule and its metabolic fates.

In a study investigating the metabolic effects of dietary iron overload in a mouse model, GLYCINE (13C2,15N) was employed as part of a mixture of stable isotope-labeled internal standards. nih.gov This allowed for accurate quantification of various amino acids during metabolomic analysis of blood and tissue samples, providing insights into the metabolic signatures associated with excess iron. nih.gov

Another research application involved a mouse model to study the influence of gut microbiota-derived sphingolipids on host metabolism. nih.gov Here, GLYCINE (13C2,15N) was listed as a component for creating a comprehensive picture of how bacterial lipids can alter host metabolic states, particularly in relation to fatty acid metabolism in the colon and liver. nih.gov

Furthermore, while not exclusively a rodent study, research in healthy humans using primed, constant infusions of [1,2-13C2]glycine has provided foundational knowledge on glycine turnover and decarboxylation rates. nih.gov Such human kinetic studies often inform and refine the experimental designs and interpretations of metabolic research conducted in rodent models. nih.gov The use of GLYCINE (13C2,15N) in these contexts is crucial for understanding how the body processes this key amino acid, with implications for studying metabolic disorders.

Table 1: Application of GLYCINE (13C2,15N) in Rodent Metabolic Research

Research AreaRodent ModelRole of GLYCINE (13C2,15N)Key Findings
Dietary Iron OverloadMouse (C57BL/6)Internal standard for metabolomics analysisEnabled characterization of the metabolic signature triggered by iron overload. nih.gov
Gut Microbiota and Host MetabolismMouseComponent in metabolic labeling strategyHelped characterize how bacterial sphingolipids alter host fatty acid metabolism. nih.gov

Environmental and Ecological Research

In environmental science, GLYCINE (13C2,15N) is used to unravel the complex interactions within ecosystems, particularly concerning nitrogen and carbon cycling.

Soil Microbial Metabolism and Nutrient Cycling

The application of U-13C2,15N-glycine to soil has provided significant insights into microbial metabolism and its role in nutrient cycling. When this labeled glycine is introduced into the soil, it is rapidly processed by the microbial community.

Research has shown a rapid decarboxylation of the carboxyl-C of glycine during microbial metabolism. researchgate.netresearchgate.net This process leads to a significant loss of the 13C label as CO2, which can be measured to quantify microbial activity. hubspotusercontent-eu1.net One study observed that approximately 37% of the added 13C from glycine was lost from the soil, indicating vigorous microbial respiration. researchgate.netresearchgate.net This rapid turnover highlights the intense competition for simple organic nitrogen sources between microbes and plants.

In an alpine meadow ecosystem, 2-13C2,15N labeled glycine was used to study the effects of warming on nitrogen allocation between soil microbes and plants. mdpi.com The study found that in degraded plots, warming significantly increased the recovery of glycine-15N by soil microbes, suggesting a shift in microbial nutrient acquisition strategies in response to environmental changes. mdpi.com These findings are crucial for understanding how climate change may alter fundamental ecosystem processes like nitrogen cycling.

Table 3: Research Findings on Soil Microbial Metabolism using GLYCINE (13C2,15N)

EcosystemResearch FocusKey ObservationImplication
Alpine MeadowEffect of warming and grazing on nutrient uptakeRapid decarboxylation of glycine by microbes, leading to 37% loss of 13C from soil. researchgate.netresearchgate.netMicrobes are strong competitors for organic nitrogen, rapidly mineralizing it. researchgate.net
Alpine MeadowNitrogen allocation under warming and degradationIn degraded plots, warming increased microbial recovery of glycine-15N by 653%. mdpi.comClimate warming alters microbial strategies for nitrogen acquisition. mdpi.com

Plant Glycine Uptake and Metabolism

The use of dual-labeled GLYCINE (13C2,15N) has been instrumental in demonstrating that many plants can absorb intact amino acids directly from the soil, challenging the long-held view that they rely solely on inorganic nitrogen forms.

By analyzing the ratio of excess 13C to 15N in plant tissues after the application of labeled glycine to the soil, researchers can estimate the proportion of nitrogen that was absorbed as the intact amino acid. A ratio of 13C to 15N that is lower than the 2:1 ratio in the supplied glycine indicates that some of the glycine was metabolized by soil microbes before uptake, which often involves the loss of a 13C atom through decarboxylation. kyoto-u.ac.jpfrontiersin.org

Studies have demonstrated this phenomenon across a range of plant species:

In conventionally cropped wheat (Triticum aestivum), regression analysis showed that at least 20% of the absorbed glycine-derived nitrogen was taken up as intact glycine. bibbase.org

In seedlings of two Eucalyptus species, isotope ratio analysis suggested that around 75% of the glycine was taken up intact, although it was rapidly metabolized within the roots. oup.comoup.com

A study on four agricultural plant species (Phleum pratense, Trifolium hybridum, T. pratense, and Ranunculus acris) found that a minimum of 19-23% of glycine-derived nitrogen was absorbed as the intact amino acid. hubspotusercontent-eu1.net

In a study of two desert herbs, the ratio of 13C to 15N indicated that approximately 10.5-69.5% of the glycine had been absorbed intact. nih.gov

These findings collectively show that direct uptake of organic nitrogen is a significant nutritional pathway for plants in diverse ecosystems, from agricultural fields to forests and deserts. bibbase.orgnih.govnih.gov

Table 4: Intact Glycine Uptake by Various Plant Species

Plant SpeciesEcosystem/SettingEstimated Intact Glycine-N Uptake (%)Reference
Wheat (Triticum aestivum)Agricultural Field≥20% bibbase.org
Eucalyptus regnans & Eucalyptus paucifloraGreenhouse (Field Soil)~75% oup.comoup.com
Various Agricultural PlantsField (Potted)19-23% hubspotusercontent-eu1.net
Northern Hardwood and Conifer TreesTemperate ForestUp to 77% of total N uptake nih.gov
Astragalus arpilobus & Arnebia decumbensDesert10.5-69.5% nih.gov
Pinus koraiensisGreenhouse~36% kyoto-u.ac.jpfrontiersin.org

Advanced Computational and Modeling Approaches for Glycine 13c2,15n Data

Metabolic Flux Analysis (MFA) Algorithms

Metabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing a labeled substrate like GLYCINE (B1666218) (13C2,15N) and measuring the isotopic enrichment in downstream metabolites, MFA can elucidate the flow of carbon and nitrogen through the metabolic network. creative-proteomics.com

The simultaneous labeling with ¹³C and ¹⁵N in GLYCINE (13C2,15N) provides a unique opportunity for the integrated analysis of carbon and nitrogen metabolism. While ¹³C-MFA traditionally tracks the fate of carbon backbones, ¹⁵N-MFA follows the transfer of nitrogen moieties, crucial for understanding processes like amino acid biosynthesis and nucleotide metabolism. nih.govbiorxiv.org The integration of both datasets into a single model, often referred to as ¹³C¹⁵N-MFA, offers a more comprehensive and constrained view of cellular metabolism than either technique alone. nih.gov This dual-tracer approach enhances the resolution of flux estimations, particularly for pathways where carbon and nitrogen metabolism are tightly coupled, such as the synthesis of serine from glycine. biorxiv.org

Recent advancements have led to the development of Bayesian ¹³C¹⁵N-MFA, a statistical framework that allows for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes. nih.gov This approach has been successfully applied to study complex biological systems, identifying key metabolic nodes and the bidirectionality of reactions. For instance, in studies of Mycobacterium bovis BCG, this integrated MFA approach identified glutamate (B1630785) as a central hub of nitrogen metabolism. nih.gov

Table 1: Comparison of MFA Approaches

MFA Type Primary Isotope Key Insights Advantages of Integration
¹³C-MFA ¹³C Central carbon metabolism, glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway Provides the carbon backbone for biosynthesis
¹⁵N-MFA ¹⁵N Nitrogen assimilation, amino acid and nucleotide biosynthesis, transamination reactions Tracks the nitrogen donors and their fates

| ¹³C¹⁵N-MFA | ¹³C and ¹⁵N | Simultaneous quantification of carbon and nitrogen fluxes, improved resolution of anaplerotic and biosynthetic pathways. nih.govbiorxiv.org | More comprehensive and accurate flux maps |

At the core of MFA are isotopomer network models. An isotopomer is a molecule with a specific configuration of isotopes. When GLYCINE (13C2,15N) is metabolized, the ¹³C and ¹⁵N atoms are distributed among various downstream metabolites, creating a unique isotopomer distribution for each compound. Isotopomer network modeling involves the construction of a mathematical model that simulates the flow of isotopes through the metabolic network. This model predicts the expected isotopomer distributions in metabolites for a given set of metabolic fluxes. By comparing the simulated distributions with experimentally measured data (typically from mass spectrometry or NMR), the model can be iteratively refined to estimate the true intracellular fluxes. northwestern.edu

The complexity of these models can be significant, encompassing a large number of reactions and metabolites. Software tools have been developed to aid in the construction and solution of these models, taking into account the atom transitions for each reaction in the network. northwestern.edu The use of doubly labeled GLYCINE (13C2,15N) provides more constraints on the model, leading to more precise and reliable flux estimates compared to singly labeled tracers.

¹³C-MFA and ¹⁵N-MFA Integration

Kinetic Modeling of Tracer Data

While MFA provides a steady-state view of metabolic fluxes, kinetic modeling aims to capture the dynamic behavior of a metabolic system. By analyzing the time-course of isotopic labeling from a tracer like GLYCINE (13C2,15N), kinetic models can provide insights into reaction rates, enzyme kinetics, and the concentrations of metabolites. researchgate.net

A key challenge in kinetic modeling is the estimation of model parameters, such as reaction rate constants and enzyme kinetic parameters, from experimental data. nih.govmdpi.com This is typically achieved by fitting the model's predictions to the time-resolved isotopomer data using optimization algorithms. The goal is to find the set of parameters that minimizes the difference between the model output and the experimental measurements. nih.gov However, kinetic models are often complex with many parameters, which can lead to issues of non-identifiability, where multiple parameter sets can fit the data equally well. nih.gov

Sensitivity analysis is a crucial step in kinetic modeling that helps to address this issue. mdpi.com It involves systematically perturbing the model parameters and observing the effect on the model output. This analysis can identify which parameters have the most significant impact on the system's behavior and are therefore most critical to estimate accurately. It can also reveal which parameters are poorly constrained by the available data, guiding future experimental design. mdpi.com For instance, a sensitivity analysis might reveal that the rate of glycine cleavage is highly sensitive to the concentration of a particular enzyme, making that enzyme a key regulatory point in the pathway.

Table 2: Key Steps in Kinetic Modeling of Tracer Data

Step Description Purpose
Model Formulation Define the set of ordinary differential equations (ODEs) that describe the rates of change of metabolite concentrations and isotopomer fractions. To create a mathematical representation of the metabolic network.
Parameter Estimation Use optimization algorithms to find the model parameters that best fit the experimental time-course data. nih.govmdpi.com To quantify the kinetic properties of the reactions.
Sensitivity Analysis Evaluate the effect of changes in model parameters on the model's output. mdpi.com To identify critical parameters and assess model robustness.

| Model Validation | Compare the model's predictions with independent experimental data. | To ensure the model accurately represents the biological system. |

In eukaryotic cells, metabolism is often compartmentalized within different organelles, such as the mitochondria and cytosol. Compartmental modeling extends kinetic models to account for this spatial organization. By defining separate metabolic pools for each compartment and including transport reactions between them, these models can provide a more realistic representation of cellular metabolism. researchgate.net

When using GLYCINE (13C2,15N) as a tracer, compartmental models can be used to dissect the metabolic activities in different subcellular locations. For example, the conversion of glycine to serine can occur in both the cytosol and mitochondria. By analyzing the distinct isotopomer patterns of serine in these compartments, a compartmental model can quantify the relative flux through each pathway. This level of detail is crucial for understanding how different cellular compartments coordinate their metabolic functions. The SAAM II computer program is an example of software used to fit data to compartmental models. researchgate.net

Parameter Estimation and Sensitivity Analysis

Isotopomer Distribution Analysis (IDA) for Pathway Contribution

Isotopomer Distribution Analysis (IDA) is a technique that focuses on the detailed analysis of the mass or isotopomer distribution of a metabolite to infer the relative contributions of different metabolic pathways to its synthesis. d-nb.info Unlike MFA, which aims to determine absolute fluxes, IDA provides a ratiometric measure of pathway activity. The use of GLYCINE (13C2,15N) can provide rich isotopomer data for such analyses. researchgate.net

By examining the patterns of ¹³C and ¹⁵N enrichment in a product metabolite, one can deduce the precursor molecules and the biochemical reactions involved in its formation. For example, the synthesis of serine from glycine involves the glycine cleavage system and serine hydroxymethyltransferase. The specific isotopomers of serine formed will depend on the isotopic state of the glycine and the one-carbon units utilized in the reaction. By analyzing the distribution of these serine isotopomers, the relative contribution of different sources of one-carbon units can be determined. Software such as LS-MIDA has been developed to process experimental mass spectrometry data to determine isotopomer distributions from labeled compounds. d-nb.info

Table 3: Compound Names Mentioned

Compound Name
GLYCINE (13C2,15N)
Serine
Glutamate
¹³C
¹⁵N
Carbon

Development of Software Tools for Isotopic Data Processing and Visualization

The analysis of data from stable isotope tracing studies using compounds like GLYCINE (13C2,15N) presents significant computational challenges. The complexity and volume of data generated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy necessitate the development and use of specialized software tools. These tools are crucial for transforming raw data into biologically meaningful insights by automating data correction, statistical analysis, and visualization.

A primary step in processing data from stable isotope-resolved metabolomics (SIRM) is the correction for natural isotope abundances to ensure the accurate quantification of labeling patterns derived solely from the isotopic tracer. oup.com Software tools such as IsoCor are designed for this purpose, providing corrected mass isotopologue distributions (MIDs) that serve as the input for further downstream analysis. oup.com

For the differential analysis of targeted isotopic data, a variety of open-source and proprietary software solutions have been developed.

Open-Source and Web-Based Tools:

Open-source software plays a vital role in making advanced data analysis accessible to the broader research community. mdpi.com These tools offer transparency and flexibility for analyzing data from experiments involving GLYCINE (13C2,15N).

DIMet: An open-source bioinformatics tool specifically designed for the differential and time-series analysis of isotopically resolved metabolomics data. oup.comresearchgate.net It employs a rigorous statistical framework to identify metabolites that are differentially labeled between experimental conditions. oup.com DIMet accepts inputs like total metabolite abundances and isotopologue contributions and provides functionalities for pairwise and multi-group comparisons, time-series analyses, and the integration of transcriptomics data through network-based visualizations called metabolograms. researchgate.netnih.gov It is available as a command-line tool and is integrated into public web platforms like Galaxy Europe and Workflow4Metabolomics. oup.comnih.gov

Escher-Trace: A standalone, web-based software created for the pathway-based visualization of stable isotope tracing data. nih.govescholarship.org This tool allows researchers to upload corrected MS tracing data, perform natural isotope abundance correction, and generate publication-quality graphs of metabolite labeling. escholarship.org A key feature of Escher-Trace is its ability to present labeling data within the context of annotated metabolic pathway maps, facilitating biological interpretation. nih.govescholarship.org

MetaboLabPy: A free, open-source Python-based software package designed for processing both 1D- and 2D-NMR spectra from metabolomics and metabolic tracer studies. mdpi.comnih.gov It provides a complete workflow for pre-processing NMR data for multivariate statistical analysis. nih.gov

Miso: An R package developed for the automated analysis of data from multiple-isotope labeling experiments. oup.com While many tools focus on single-precursor studies, Miso is equipped to detect the complete range of labeled molecules when multiple isotopic tracers are used. oup.com

geoRge: A computational tool written in the open-language R that analyzes untargeted LC/MS data from stable isotope-labeling experiments. acs.org It operates on the output of the widely used XCMS package and compares isotopic distributions between unlabeled and labeled samples to identify isotopically enriched compounds. acs.org

Proprietary Software Solutions:

Several commercial software packages offer comprehensive workflows for stable isotope labeling studies.

Agilent VistaFlux: This software provides a complete workflow for qualitative flux analysis using data from Agilent TOF and Q-TOF mass spectrometers. lcms.cz It supports common heavy isotopes like ¹³C and ¹⁵N and features sophisticated extraction of isotopologue data, which is then mapped onto biochemical pathways for visualization. lcms.cz For time-course studies, VistaFlux can generate animated pathway movies to help interpret dynamic changes in metabolic fluxes. lcms.cz

Thermo Fisher Compound Discoverer: This is a software platform for untargeted metabolomics that can be used for processing and analyzing complex datasets. It includes features that aid in the identification and statistical analysis of metabolites from LC-MS data. umassmed.edu

MaxQuant: While primarily known for proteomics, MaxQuant has functionalities that can be applied to metabolomics data analysis. In one study, it was used to process MS data for protein quantification, with subsequent analysis of specific metabolites like glutathione (B108866) (GSH), for which GLYCINE (13C2,15N) was used as an internal standard. nih.govbiorxiv.org

The table below summarizes a selection of software tools applicable to the processing and visualization of data from GLYCINE (13C2,15N) tracer studies.

Software ToolPrimary FunctionPlatform/AvailabilityKey FeaturesReference
DIMetDifferential analysis of targeted isotopic dataOpen-source (GitHub, Galaxy)Time-series analysis, statistical framework, network visualization oup.comresearchgate.netnih.gov
Escher-TracePathway-based data visualizationOpen-source (Web application)Interactive metabolic maps, publication-quality graphs nih.govescholarship.org
MetaboLabPyNMR data processing and analysisOpen-source (Python)Workflow for 1D- and 2D-NMR spectra, multivariate analysis mdpi.comnih.gov
MisoMultiple isotope labeling data analysisOpen-source (R package)Automated detection of molecules from multiple precursors oup.com
Agilent VistaFluxQualitative flux analysisProprietarySupports ¹³C & ¹⁵N, isotopologue extraction, pathway visualization lcms.cz
MaxQuantMS data processingFreewareCan be used for processing MS data for metabolite quantification nih.govwgpat.com

Detailed Research Findings

The application of these software tools is evident in various research studies that utilize GLYCINE (13C2,15N) or related isotopologues. For instance, a study investigating the metabolism of host-derived glutathione by Helicobacter pylori used glutathione labeled with [¹³C₂, ¹⁵N]glycine. The subsequent analysis of bacterial extracts by liquid chromatography-mass spectrometry (LC-MS) was performed using Agilent MassHunter Quantitative Analysis software to quantify the relative abundance of labeled metabolites. plos.org

In another study focusing on oxidative stress in Amyotrophic Lateral Sclerosis (ALS), GLYCINE (13C2,15N)-labeled Glutathione (GSH*) was used as an internal standard to develop a targeted MS-based assay. biorxiv.org The data from these experiments were further analyzed using Perseus software, which processed the output from MaxQuant to calculate cysteine oxidation and protein abundance. biorxiv.org

These examples highlight how a combination of isotopic tracers like GLYCINE (13C2,15N) and specialized software enables detailed investigation into metabolic pathways and disease biomarkers. The continuous development of these computational tools is essential for advancing the field of metabolomics.

Research FocusIsotopic Tracer UsedAnalytical MethodSoftware Used for Data AnalysisKey FindingReference
Helicobacter pylori metabolismGlutathione (glycine-¹³C₂, ¹⁵N)LC-MSAgilent MassHunter Quantitative AnalysisDemonstrated that H. pylori catabolizes host-derived glutathione using its gGT enzyme. plos.org
Oxidative stress in ALSGlutathione (glycine-¹³C₂, ¹⁵N) as internal standardLC-MS/MSMaxQuant, PerseusDeveloped a targeted assay to measure glutathione oxidation in cerebrospinal fluid as a biomarker. biorxiv.org
Identification of isopeptidesGlutathione (glycine-¹³C₂, ¹⁵N)LC-MSMaxQuant ViewerIdentified isopeptides between tissue transglutaminase and wheat gluten peptides. wgpat.com

Challenges and Future Directions in Glycine 13c2,15n Research

Methodological Advancements and Limitations

Progress in the use of Glycine (B1666218) (13C2,15N) is intrinsically linked to the development of analytical instrumentation, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These technologies have seen orders-of-magnitude increases in sensitivity and accuracy, enabling more detailed investigations into human metabolism. nih.gov However, the pursuit of ever-finer biological detail, such as at the single-cell level, presents ongoing methodological hurdles. uky.edu

A primary challenge in metabolomics is the detection and quantification of low-abundance metabolites within complex biological samples. mdpi.com A metabolite present at a micromolar (µM) concentration inside a single cell of about one picoliter (pL) in volume constitutes only an attomole of material. mdpi.com This minute quantity is difficult to quantify even with the most advanced mass spectrometers and is often beyond the detection limits of NMR. mdpi.com At the single-cell level, even a 10 µM concentration can be challenging to measure due to significant background chemical noise. uky.edu

The use of Glycine (13C2,15N) helps to distinguish the tracer-derived metabolite from its naturally abundant, unlabeled counterpart, but it does not solve the fundamental problem of low signal intensity. uky.edu To address this, researchers are leveraging cutting-edge analytical techniques.

Key Analytical Solutions:

Ultra-High-Resolution Mass Spectrometry (UHR-MS): Instruments like the Fourier Transform Mass Spectrometer (FTMS) can discriminate between isotopologues with very small mass differences, allowing for multiplexed tracing experiments where single incorporations of 13C, 15N, or 2H can be resolved. uky.edumdpi.com

Sensitivity-Enhanced NMR: For NMR-based studies, which are challenged by low sensitivity, methods that transfer polarization from highly sensitive nuclei (like ¹H) to less sensitive ones (like ¹³C and ¹⁵N) can enhance signal intensity, permitting analysis of lower-abundance metabolites. frontiersin.orgacs.org

Advanced Sample Preparation: The development of novel sample preparation methods, such as solid-phase extraction (SPE) and microextraction (SPME), improves the isolation and concentration of target analytes, thereby enhancing detection. researchgate.net

Analytical ChallengeDescriptionMethodological AdvancementSource
Low Signal IntensityMetabolites in single cells or specific compartments can be in the attomole range, which is below the detection limit of many instruments.Use of ultra-high-resolution mass spectrometry (e.g., FTMS) and sensitivity-enhancement techniques in NMR. uky.edumdpi.comfrontiersin.org
Background Chemical NoiseComplex biological matrices create background signals that can obscure the signal from the metabolite of interest.Isotopic labeling (e.g., with Glycine (13C2,15N)) creates a unique mass signature, shifting the signal away from the natural background. uky.edu
Isotopologue ResolutionDistinguishing between metabolites with different numbers of incorporated stable isotopes is crucial for flux analysis.High-resolution MS can resolve individual isotopologues, even those with only a single nominal mass unit difference (e.g., one 13C vs. one 15N). uky.edumdpi.com

Many metabolic studies require the analysis of a large number of samples to achieve statistical power. Therefore, enhancing the throughput of isotopic analysis is a critical area of development. Traditional methods can be time-consuming, but new approaches have been developed to accelerate the process.

For example, a gas chromatography/mass spectrometry (GC/MS) method using an N(O,S)-ethoxycarbonyl ethyl ester derivative was shown to offer higher throughput for measuring 13C and 15N isotopic enrichments compared to conventional gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS). researchgate.net This method is stable and allows for high sample throughput when combined with automated systems. researchgate.net In the field of drug discovery, high-throughput assays have been developed to screen for the formation of reactive metabolites. nih.gov One such assay uses a 96-well plate format and UPLC-Orbitrap MS to detect glutathione (B108866) adducts, including those formed from isotopically labeled precursors like Glycine (13C2,15N), enabling rapid and sensitive analysis. nih.gov

Overcoming Analytical Challenges for Low-Abundance Metabolites

Emerging Applications and Novel Research Avenues

The unique properties of Glycine (13C2,15N) continue to open up new areas of research, from fundamental enzymology to the spatial organization of metabolism within tissues.

Isotopically labeled substrates are powerful tools for elucidating the mechanisms of enzyme-catalyzed reactions. researchgate.net The use of Glycine (13C2,15N) can provide specific insights into enzymes that use glycine as a substrate, such as glycine oxidase or glycine N-acyltransferase. nih.govnih.gov

A key application is in the measurement of Kinetic Isotope Effects (KIEs). A KIE occurs when isotopic substitution at a particular atom alters the rate of a chemical reaction. By comparing the reaction rate with unlabeled glycine versus Glycine (13C2,15N), researchers can determine if the cleavage of C-C or C-N bonds is a rate-limiting step in the catalytic mechanism.

A compelling example of this principle involved a study of dihydrofolate reductase, where the entire enzyme was made "heavy" by substituting its atoms with 13C, 15N, and 2H. pnas.org Comparing the activity of this heavy enzyme to its normal "light" counterpart revealed that protein dynamics have a small but measurable effect on the chemical reaction rate. pnas.org Similarly, studying enzymes like glycine oxidase with Glycine (13C2,15N) could help dissect its complex cooperative binding and catalytic mechanism. nih.gov

Enzyme/SystemPotential Mechanistic Insight from Glycine (13C2,15N)Source
Glycine OxidaseDetermine rate-limiting steps in the oxidation of glycine to glyoxylate; probe the formation of reaction intermediates. nih.gov
Glycine N-Acyltransferase (GLYAT)Investigate the complex kinetic mechanism (e.g., substrate activation/inhibition) by tracing the fate of the glycine substrate. nih.gov
Glycine Cleavage System (GCS)Quantify the rate of glycine decarboxylation and its contribution to one-carbon metabolism by tracing the labeled carbon and nitrogen atoms. nih.gov
Glutathione SynthetaseMeasure the rate of glutathione synthesis by tracking the incorporation of labeled glycine into the final tripeptide. nih.gov

Metabolism is not uniform throughout a tissue or even within a single cell. Different regions or organelles can have distinct metabolic functions, a phenomenon known as metabolic compartmentation. Studying this spatial heterogeneity is a major challenge in biology. mdpi.com

An emerging application for tracers like Glycine (13C2,15N) is their use with functional mass spectrometry imaging. This technique allows researchers to map the distribution and conversion of metabolites directly within tissue sections. A landmark study used this approach to investigate glycine metabolism in mouse mammary tumors. nih.gov The researchers infused mice with three different isotopologues of glycine, including [1,2-13C2,15N]-glycine, at different time points before harvesting the tumor. nih.gov

By analyzing the tissue with mass spectrometry imaging, they could simultaneously map the uptake of each glycine tracer and its conversion into glutathione. nih.gov The results vividly demonstrated metabolic heterogeneity: glycine uptake was varied across the tumor, and the rate of its conversion to glutathione was highest at the tumor's periphery. nih.gov This type of study provides unprecedented spatial insight into metabolic activity and would be impossible without the use of stable isotope tracers.

Investigating Post-Translational Modifications

The study of post-translational modifications (PTMs) presents a significant challenge due to the dynamic and often substoichiometric nature of these modifications. nih.govportlandpress.com PTMs, such as phosphorylation, glycosylation, and ubiquitination, are crucial for regulating protein function, localization, and stability, thereby governing a vast array of cellular processes. thermofisher.com Stable isotope labeling is a cornerstone of quantitative PTM analysis, but accurately measuring the occupancy of a PTM at a specific site remains a complex task. nih.gov

Glycine (13C2,15N) is particularly valuable for investigating specific PTMs where glycine is incorporated. A prime example is ubiquitination, a process where the 76-amino acid protein ubiquitin is attached to lysine (B10760008) residues of a target protein. thermofisher.comaston.ac.uk Upon enzymatic digestion with trypsin, a characteristic di-glycine (Gly-Gly) remnant from ubiquitin remains attached to the modified lysine. aston.ac.uk When cells are cultured in media containing Glycine (13C2,15N), this heavy-labeled amino acid is incorporated into newly synthesized proteins, including ubiquitin. ckgas.comoup.com

While phosphorylation is the most extensively studied PTM, the use of labeled glycine precursors also holds potential for dissecting other modifications and metabolic pathways that influence them. aston.ac.uknih.gov The challenge lies in developing enrichment strategies and sensitive detection methods for less abundant or more labile PTMs. portlandpress.com

Table 1: Research Applications of Labeled Glycine in PTM Analysis This table is a representative summary based on established methodologies in proteomics.

PTM TypeResearch FocusRole of Glycine (13C2,15N)Key Research Outcome
Ubiquitination Quantifying protein degradation and signalingMetabolic labeling of the di-glycine remnant left on lysine residues after tryptic digest. aston.ac.uknautilus.bioDifferentiating changes in protein abundance from changes in ubiquitination status. nautilus.bio
Glycosylation Studying the dynamics of glycoprotein (B1211001) synthesisServes as a tracer for the amino acid backbone of glycoproteins, providing a baseline for protein turnover against which glycan dynamics can be compared.Relative quantification of glycoprotein synthesis and turnover. aston.ac.uk
Amidation Investigating the biosynthesis of amidated peptidesTracing the conversion of glycine-extended peptide precursors to their mature, amidated forms. nih.govQuantifying the activity of enzymes involved in peptide maturation. nih.gov

Computational Tool Development for Complex Isotopic Data

The increasing complexity of experiments utilizing stable isotopes, particularly those involving dual labels like Glycine (13C2,15N), has created a pressing need for advanced computational tools. oup.com A primary challenge is the accurate deconvolution and interpretation of mass spectra, which contain overlapping isotopic patterns from unlabeled, partially labeled, and fully labeled molecules. researchgate.net This issue is compounded by the natural abundance of stable isotopes (e.g., 13C), which must be corrected for to avoid misinterpretation of the data. researchgate.net

High-resolution mass spectrometry is essential for distinguishing between isotopologues with very similar masses, such as a peptide containing two 13C atoms versus one containing a 15N atom. researchgate.netrsc.org However, the raw data generated by these instruments is complex and requires sophisticated software for processing. Computational tools are being developed to address several key areas:

Isotopologue Correction: Software like IsoCorrectoR has been developed to correct raw mass spectrometry data for naturally occurring isotopes, which is a critical step for obtaining accurate quantitative results. researchgate.net

Multivariate Mass Isotopomer Distribution (MMID) Analysis: When using tracers with multiple isotopic labels (e.g., 13C and 15N), the resulting data provides a multivariate distribution of isotopomers. Specialized computational frameworks, such as extensions of the Elementary Metabolite Unit (EMU) concept, are necessary to systematically analyze this multi-dimensional data and infer metabolic fluxes. rsc.org

Automated Data Processing: The high throughput of modern metabolomics and proteomics experiments necessitates automated pipelines. Tools like MZmine and MS-DIAL are continuously updated to handle large datasets, improve feature detection, and support new acquisition strategies like Data-Independent Acquisition (DIA). nih.gov DIA, in particular, generates highly convoluted spectra that demand advanced algorithms for precursor-product assignment and quantification. nih.gov

Machine Learning and AI: Future developments are focused on integrating machine learning to improve the automated annotation of metabolites and PTMs from complex spectra. nih.govmdpi.com These approaches can help identify novel metabolic transformations and more accurately quantify low-abundance species. mdpi.com

The development of these computational tools is crucial for extracting meaningful biological insights from the rich data generated by stable isotope tracing experiments with compounds like Glycine (13C2,15N).

Table 2: Computational Tools and Frameworks for Isotopic Data Analysis This table provides examples of software and computational approaches relevant to analyzing data from stable isotope labeling experiments.

Tool/FrameworkPrimary FunctionChallenge Addressed
IsoCorrectoR Correction of raw mass spectraRemoves distortions caused by naturally occurring stable isotopes. researchgate.net
Elementary Metabolite Unit (EMU) Framework Metabolic Flux Analysis (MFA)Interprets complex labeling patterns from multiple isotopic tracers (e.g., 13C and 15N) to calculate pathway fluxes. rsc.org
MS-DIAL, MZmine, XCMS Raw Data Processing & AnalysisAutomates peak detection, alignment, and annotation in large-scale metabolomics and proteomics datasets. nih.gov
Data-Independent Acquisition (DIA) Software Processing of DIA-MS dataDeconvolutes complex MS/MS spectra to identify and quantify peptides/metabolites without prior precursor selection. nih.gov
Machine Learning Algorithms Peak annotation and pattern recognitionImproves the identification of novel or low-abundance compounds and enhances the accuracy of data interpretation. mdpi.com

Q & A

Basic Research Question

  • Controls : Include unlabeled glycine controls to baseline natural isotope abundances.
  • Dosing consistency : Standardize tracer concentration across biological replicates to minimize variability .
  • Documentation : Record synthesis batches, storage conditions (-20°C, desiccated), and handling protocols to address batch-to-batch variability .

Advanced Consideration : For longitudinal studies, validate isotopic stability under experimental conditions (e.g., pH, temperature) using accelerated degradation tests .

How should researchers resolve contradictions between metabolic flux data derived from ¹³C₂,¹⁵N-glycine and other isotopic tracers?

Advanced Research Question

  • Multi-tracer validation : Pair ¹³C₂,¹⁵N-glycine with ²H- or ¹⁵N-glutamine to cross-validate pathway-specific fluxes .
  • Model refinement : Use computational tools (e.g., OpenFlux) to reconcile discrepancies by adjusting assumptions about isotopic scrambling or compartmentalization .
  • Error analysis : Quantify technical vs. biological variability through repeated measurements and negative controls .

What methodologies optimize the synthesis of ¹³C₂,¹⁵N-glycine derivatives for proteomics applications?

Advanced Research Question

  • Protecting group strategy : Use Boc (tert-butoxycarbonyl) groups to stabilize the glycine backbone during derivatization, minimizing isotopic loss .
  • Purity validation : Employ nuclear magnetic resonance (NMR) to confirm ¹³C/¹⁵N incorporation at specific positions (e.g., glycine α-carbon) .
  • Scale-up challenges : Balance reaction efficiency and isotopic enrichment by optimizing solvent systems (e.g., DMF for solubility) and catalyst ratios .

How can isotopic interference be minimized when analyzing ¹³C₂,¹⁵N-glycine in complex biological matrices?

Advanced Research Question

  • Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve glycine from isobaric interferences (e.g., serine) .
  • High-resolution MS : Employ Orbitrap or TOF-MS with resolving power > 60,000 to distinguish ¹³C₂,¹⁵N-glycine (m/z 78.029) from background ions .
  • Matrix-matched calibration : Prepare standards in surrogate matrices (e.g., cell lysate) to account for ion suppression .

What statistical approaches are recommended for interpreting isotopic enrichment data in kinetic studies?

Basic Research Question

  • Data normalization : Express enrichment as molar percent excess (MPE) relative to natural abundance controls .
  • Time-series analysis : Use nonlinear regression (e.g., Michaelis-Menten kinetics) to model tracer incorporation rates .
  • Error propagation : Apply Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., flux rates) .

How do researchers validate the absence of isotopic exchange in ¹³C₂,¹⁵N-glycine during long-term cell culture experiments?

Advanced Research Question

  • Stability assays : Incubate ¹³C₂,¹⁵N-glycine in culture media at 37°C and periodically analyze degradation via LC/MS .
  • Isotopologue profiling : Monitor for unexpected ¹³C or ¹⁵N loss in downstream metabolites (e.g., glutathione) using tandem MS .
  • Control experiments : Compare results with stable isotope-labeled analogs (e.g., ¹³C₉,¹⁵N-tyrosine) to identify system-specific artifacts .

What are the best practices for integrating ¹³C₂,¹⁵N-glycine data with multi-omics datasets (e.g., proteomics, metabolomics)?

Advanced Research Question

  • Data alignment : Use bioinformatics pipelines (e.g., XCMS Online) to align isotopic peaks across LC/MS runs .
  • Pathway mapping : Overlay flux data onto KEGG or Reactome pathways using tools like Cytoscape .
  • Metadata standardization : Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines to ensure interoperability .

Table 1. Key Parameters for ¹³C₂,¹⁵N-Glycine Analysis

ParameterOptimal ValueSource
Sample Concentration0.5 mg/mL
Mass Resolution> 60,000
RSD (Replicates)< 2.5%
Storage Temperature-20°C

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